Protionamide-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2,3D2 |
Clé InChI |
VRDIULHPQTYCLN-NCKGIQLSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Protionamide vs. Protionamide-d7: A Technical Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protionamide (B1311), a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a thioamide prodrug, its efficacy is intrinsically linked to its metabolic activation within Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the established mechanism of action of protionamide, from its activation by the mycobacterial enzyme EthA to the inhibition of its ultimate target, InhA, a key enzyme in mycolic acid biosynthesis. Furthermore, this document explores the prospective mechanistic alterations and potential therapeutic advantages of its deuterated analog, protionamide-d7. By leveraging the kinetic isotope effect, deuteration is anticipated to modulate the metabolic profile of protionamide, potentially leading to improved pharmacokinetic properties and enhanced efficacy. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Protionamide: Mechanism of Action
Protionamide is a structural analogue of isoniazid (B1672263) and ethionamide, belonging to the thioamide class of antibiotics.[1][2] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4]
Activation Pathway
The activation of protionamide is a critical, multi-step process initiated by the bacterial enzyme EthA, a flavin monooxygenase.[5] The expression of the ethA gene is negatively regulated by the transcriptional repressor, EthR.[5][6] Small molecules that inhibit EthR can boost the efficacy of thioamides by increasing the expression of EthA.[7]
Once expressed, EthA catalyzes the S-oxidation of protionamide, converting it to protionamide-S-oxide.[3][8] This intermediate is then further metabolized to form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in the active PTH-NAD adduct.[9][10]
Target Inhibition
The active PTH-NAD adduct acts as a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[9][11] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[12][13] Mycolic acids are long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[8]
By inhibiting InhA, protionamide effectively blocks mycolic acid biosynthesis, leading to a compromised cell wall structure.[8] This disruption of the cell wall integrity renders the bacterium susceptible to environmental stresses and the host immune system, ultimately resulting in a bacteriostatic or bactericidal effect.[11]
This compound: The Impact of Deuteration
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium (B1214612), a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10][] This increased bond strength can significantly slow down the rate of chemical reactions where the cleavage of this bond is the rate-limiting step.[14][16] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[15][18]
In the context of drug metabolism, which often involves enzymatic C-H bond cleavage by cytochrome P450 enzymes, deuteration can lead to a reduced rate of metabolism.[16][]
Expected Impact on Protionamide's Mechanism
The core mechanism of action—inhibition of InhA—is unlikely to be altered by deuteration, as this is dependent on the overall molecular structure's fit into the enzyme's active site. However, the pharmacokinetic and pharmacodynamic profiles of this compound are expected to differ from the parent compound:
-
Slower Metabolism: Deuteration at sites susceptible to metabolic degradation is expected to slow down the inactivation and clearance of this compound from the body.[][19]
-
Increased Half-Life and Exposure: A reduced metabolic rate would likely lead to a longer plasma half-life (t½) and an increased area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.[]
-
Potentially Altered Activation: The enzymatic activation of protionamide by EthA involves an oxidative process. Depending on the specific positions of deuteration in this compound, the rate of this activation step could be affected. If the C-H bonds involved in the enzymatic reaction are replaced with C-D bonds, the activation might be slower. This could be a critical point of investigation for its overall efficacy.
-
Reduced Formation of Metabolites: Slower metabolism could lead to a lower concentration of certain metabolites, which might be associated with adverse effects.[]
Quantitative Data
The following tables summarize the available quantitative data for protionamide. Data for this compound is largely unavailable and is presented here as "Not Available" (N/A). Hypothetical trends based on the kinetic isotope effect are noted for illustrative purposes.
Table 1: In Vitro Activity
| Compound | Target | MIC50 against M. tuberculosis H37Rv (µg/mL) |
| Protionamide | InhA | ~0.5[20] |
| This compound | InhA | N/A (Potentially similar to Protionamide) |
Table 2: Pharmacokinetic Parameters
| Parameter | Protionamide | This compound |
| Mean Tmax (h) | 3.6[1] | N/A (Potentially similar or slightly delayed) |
| Mean t½ (h) | 2.7[1] | N/A (Expected to be longer) |
| Mean AUC0-12h (µg·h/mL) | 11.0 ± 3.7[1] | N/A (Expected to be higher) |
| Volume of Distribution (Vc) (L) | 104[21] | N/A |
| Clearance (CL) (L/h) | 34[21] | N/A (Expected to be lower) |
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol outlines the general steps to determine the in vitro inhibitory activity of compounds against the M. tuberculosis InhA enzyme.[22]
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate)
-
Test compounds (protionamide, this compound - after in vitro activation)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and the test compound solution.
-
Initiate the reaction by adding the InhA enzyme.
-
Immediately after adding the enzyme, add the substrate (2-trans-octenoyl-CoA).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the IC50 values for each compound.
Mycolic Acid Synthesis Inhibition Assay
This assay determines the effect of a compound on the biosynthesis of mycolic acids in whole M. tuberculosis cells.[23][24]
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
14C-acetic acid (radiolabel)
-
Test compounds
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Incubate the bacterial culture with various concentrations of the test compound for a defined period.
-
Add 14C-acetic acid to the cultures and continue incubation to allow for incorporation into newly synthesized lipids.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Analyze the radiolabeled mycolic acid methyl esters (MAMEs) by TLC.
-
Visualize the TLC plate using a phosphorimager or autoradiography to assess the inhibition of mycolic acid synthesis compared to an untreated control.
Conclusion and Future Directions
Protionamide remains a valuable component of MDR-TB treatment regimens. Its mechanism of action, centered on the inhibition of mycolic acid synthesis, is well-characterized. The introduction of deuteration in this compound presents an intriguing prospect for enhancing its therapeutic profile. Based on the kinetic isotope effect, this compound is anticipated to exhibit a slower rate of metabolism, leading to a longer half-life and increased drug exposure.
Further research is imperative to validate these hypotheses. Direct comparative studies evaluating the pharmacokinetics, efficacy, and safety of protionamide versus this compound are essential. Moreover, detailed investigations into the effect of deuteration on the EthA-mediated activation of the prodrug will be crucial for a complete understanding of its potential as an improved antitubercular agent. The experimental protocols outlined in this guide provide a framework for conducting such pivotal studies. The development of deuterated analogs like this compound represents a promising strategy in the ongoing effort to optimize existing therapies against drug-resistant tuberculosis.
References
- 1. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 7. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Prothionamide | C9H12N2S | CID 666418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic isotope effects significantly influence intracellular metabolite (13) C labeling patterns and flux determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Population pharmacokinetics of prothionamide in Korean tuberculosis patients [page-meeting.org]
- 22. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
Protionamide-d7: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Protionamide-d7. Deuterated Protionamide is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for determining isotopic purity, presented in a format tailored for researchers and professionals in drug development.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a crucial parameter that directly influences the accuracy of mass spectrometry-based quantitative assays. The following table summarizes representative quantitative data for a synthesized batch of this compound. This data is illustrative of a high-quality deuterated standard.
| Parameter | Value | Method of Analysis |
| Chemical Purity (HPLC) | >99.5% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | 99.1% | High-Resolution Mass Spectrometry (HRMS) |
| Isotopic Distribution | High-Resolution Mass Spectrometry (HRMS) | |
| - d7 | 99.10% | |
| - d6 | 0.80% | |
| - d5 | 0.05% | |
| - d4 | <0.01% | |
| - d3 | <0.01% | |
| - d2 | <0.01% | |
| - d1 | <0.01% | |
| - d0 (unlabeled) | <0.01% | |
| Deuterium (B1214612) Incorporation | >99% at specified positions | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
The following sections provide detailed methodologies for a plausible synthesis of this compound and the subsequent analysis of its isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with a commercially available deuterated starting material and proceeding through a key radical addition step to functionalize the pyridine (B92270) ring, followed by conversion to the final thioamide product.
Step 1: Generation of the d7-Propyl Radical
A d7-propyl radical is generated from a suitable precursor. For this protocol, we will utilize a photocatalyzed Minisci-type reaction with 1-iodopropane-d7 (B108268).
-
Materials: 1-iodopropane-d7, 4-cyanopyridine (B195900), photocatalyst (e.g., fac-Ir(ppy)3), trifluoroacetic acid, acetonitrile (B52724) (degassed).
-
Procedure:
-
To a reaction vessel, add 4-cyanopyridine (1.0 eq), 1-iodopropane-d7 (1.5 eq), and the photocatalyst (1-5 mol%).
-
Add degassed acetonitrile as the solvent.
-
Add trifluoroacetic acid (2.0 eq) to protonate the pyridine nitrogen, activating it for radical addition.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(propyl-d7)-4-cyanopyridine, by column chromatography on silica (B1680970) gel.
-
Step 2: Thionation of 2-(propyl-d7)-4-cyanopyridine
The final step involves the conversion of the cyano group to a thioamide.
-
Materials: 2-(propyl-d7)-4-cyanopyridine, sodium hydrosulfide (B80085) (NaSH) or Lawesson's reagent, a suitable solvent (e.g., pyridine, DMF).
-
Procedure using Sodium Hydrosulfide:
-
Dissolve 2-(propyl-d7)-4-cyanopyridine (1.0 eq) in pyridine.
-
Bubble hydrogen sulfide (B99878) gas through the solution or add sodium hydrosulfide (2.0-3.0 eq).
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography to yield the final product.
-
Isotopic Purity Analysis
The determination of isotopic purity and the confirmation of deuterium labeling locations are achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the percentage of the deuterated species relative to all isotopic variants.[2]
-
Methodology:
-
A solution of the this compound sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
A full scan mass spectrum is acquired in positive ion mode to observe the protonated molecular ions.
-
The relative abundances of the ions corresponding to the unlabeled (d0), partially deuterated (d1-d6), and fully deuterated (d7) Protionamide are measured.
-
The isotopic enrichment is calculated as the percentage of the d7 peak area relative to the sum of all isotopic peak areas.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the location of the deuterium atoms and to provide a secondary measure of isotopic incorporation.[4]
-
Methodology:
-
¹H NMR and ²H NMR spectra of the this compound sample are acquired.
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the propyl group protons confirms successful deuteration at these positions.
-
The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of the location of the deuterium labels.
-
Quantitative NMR (qNMR) techniques can also be employed to determine the level of deuteration by comparing the integral of the remaining proton signals in the deuterated region to a non-deuterated internal standard or to signals from the non-deuterated portion of the molecule.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for isotopic purity analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Protionamide-d7
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, and technical applications of Protionamide-d7, a deuterated analog of the anti-tuberculosis agent Protionamide. This guide includes a summary of commercial suppliers, key quantitative data, a detailed experimental protocol for its use as an internal standard, and a visual representation of the parent drug's mechanism of action.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. The following table summarizes the known commercial sources and provides key product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| LGC Standards | This compound | TRC-P839103 | >95% (HPLC)[1] | C₉H₅D₇N₂S | 187.31[1] | Formerly available through Toronto Research Chemicals (TRC). |
| MedchemExpress | This compound | HY-B0306S1 | In-stock | - | - | While listed as in-stock, detailed specifications for the d7 version are not readily available on their website; confirmation with the supplier is recommended. |
| Cayman Chemical | Prothionamide-d7 | - | - | - | - | Listed as a product offering, but specific product details for the d7 version are not available on their website. |
Physicochemical Properties
This compound shares the same core structure as Protionamide, with the seven hydrogen atoms on the propyl group replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Protionamide in biological matrices.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅D₇N₂S | [1] |
| Molecular Weight | 187.31 g/mol | [1] |
| Chemical Structure | See Figure 1 | |
| Purity | >95% (HPLC) | [1] |
Figure 1: Chemical Structure of this compound (A 2D chemical structure diagram of this compound would be placed here)
Mechanism of Action of Protionamide
Protionamide is a second-line anti-tuberculosis drug that acts as a prodrug. Its mechanism of action involves intracellular activation by a mycobacterial enzyme, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
Experimental Protocols: Quantification of Protionamide in Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Protionamide in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and therapeutic drug monitoring studies. While a specific, detailed protocol for this compound was not found in the search results, the following is a composite protocol based on similar assays for Protionamide and the general use of deuterated internal standards.
Materials and Reagents
-
Protionamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Protionamide in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Protionamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Protionamide from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Protionamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Protionamide to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Protionamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a valuable tool for researchers in the field of tuberculosis and drug metabolism. Its commercial availability and well-established application as an internal standard in LC-MS/MS assays facilitate accurate and precise quantification of Protionamide in complex biological matrices. The information provided in this guide serves as a foundational resource for the procurement and application of this compound in a research setting.
References
Protionamide-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protionamide-d7, a deuterated analog of the second-line anti-tuberculosis agent Protionamide, is of significant interest for its potential to offer an improved pharmacokinetic profile. Understanding the stability and optimal storage conditions of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, efficacy, and safety throughout the drug development lifecycle. This technical guide provides a comprehensive overview of the recommended stability testing protocols, potential degradation pathways, and appropriate storage conditions for this compound. While specific stability data for this compound is not extensively available in the public domain, this guide leverages established knowledge of Protionamide's stability and the known effects of deuterium (B1214612) substitution on drug molecules to provide a robust framework for its evaluation.
Introduction: The Role of Deuteration in Drug Stability
Deuterium, a stable isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2][3] This fundamental difference, known as the kinetic isotope effect, can significantly impact a drug molecule's metabolic fate and, in some cases, its chemical stability.[1][2][4] By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[1][5] While the primary impact of deuteration is often on metabolic stability, it can also influence photochemical stability due to the stronger C-D bond.[2]
This guide outlines a proposed stability testing program for this compound, drawing upon a validated stability-indicating HPLC method developed for Protionamide.[6]
Recommended Storage Conditions
Based on the available information for the non-deuterated Protionamide, the following storage conditions are recommended for this compound to ensure its long-term stability.
| Condition | Temperature | Humidity | Light | Duration |
| Long-Term Storage | 2-8°C | Controlled | Protected from light | As per ICH guidelines |
| Accelerated Storage | 25°C ± 2°C | 60% RH ± 5% RH | Protected from light | 6 months |
| Intermediate Storage | 30°C ± 2°C | 65% RH ± 5% RH | Protected from light | 6 months |
| In-Use (Solution) | Ambient | N/A | Protected from light | To be determined by in-use stability studies |
Table 1: Recommended Storage Conditions for this compound.
Proposed Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact API from its degradation products, thereby providing an accurate measure of the drug's stability. A reversed-phase high-performance liquid chromatography (RP-HPLC) method, similar to the one developed for Protionamide, is recommended for this compound.[6]
Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 290 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Table 2: Proposed HPLC Method Parameters for this compound Stability Testing.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance.[7][8][9] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.[8] The insights gained are critical for developing a robust, stability-indicating analytical method and for understanding the intrinsic stability of the molecule.[8]
Experimental Protocols for Forced Degradation
The following forced degradation conditions are proposed for this compound, based on the studies conducted on Protionamide.[6]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Dry heat at 80°C | 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light | As per ICH Q1B guidelines |
Table 3: Proposed Forced Degradation Conditions for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile is fundamental. The accuracy and reliability of data pertaining to a drug's absorption, distribution, metabolism, and excretion (ADME) form the bedrock upon which critical decisions regarding its safety and efficacy are made. Central to achieving this precision is the utilization of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1][2] This in-depth technical guide elucidates the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies, providing the necessary details for their effective implementation.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[3] IDMS is a powerful analytical method for the precise quantification of a compound within a complex biological matrix.[3] The process involves the addition of a known quantity of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample.[3] This "spiked" sample is then subjected to sample preparation and analysis by mass spectrometry.
A deuterated internal standard is a version of the drug molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] This substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[2][5] By calculating the ratio of the analyte's response to the internal standard's response, variations that occur during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.[1][5]
Superiority of Deuterated Standards: A Quantitative Comparison
The theoretical advantages of using deuterated internal standards are consistently validated by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs—compounds that are structurally similar but not isotopically labeled—consistently demonstrate the superior accuracy and precision of the former.[2][6]
Table 1: Comparative Bioanalytical Method Performance with Deuterated vs. Analog Internal Standards [6]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | ||
| Low QC | -1.5% | -8.2% |
| Mid QC | 0.5% | -5.5% |
| High QC | 1.2% | -3.1% |
| Precision (%CV) | ||
| Intra-day Low QC | 2.8% | 7.5% |
| Intra-day Mid QC | 2.1% | 6.2% |
| Intra-day High QC | 1.9% | 5.8% |
| Inter-day Low QC | 4.5% | 11.3% |
| Inter-day Mid QC | 3.8% | 9.8% |
| Inter-day High QC | 3.5% | 8.7% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 5% | 15-30% |
Data is representative and compiled from principles described in referenced literature.[6]
Table 2: Comparison of Bioanalytical Method Validation Parameters for Tacrolimus [2]
| Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |
| Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to 1.71% |
| Deuterated IS (Tacrolimus-¹³C,D₂) | < 3.09% | < 4.8% | -0.45% to 0.63% |
These data clearly illustrate that the use of a deuterated internal standard significantly improves the accuracy and precision of the bioanalytical method, leading to more reliable pharmacokinetic data for crucial decision-making in drug development.[2]
Experimental Protocols: A Practical Guide
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis utilizing deuterated internal standards.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[3][7]
Materials:
-
Human plasma samples (stored at -80°C)[7]
-
Deuterium-labeled Internal Standard (IS) stock solution[7]
-
Acetonitrile (B52724) (ACN), LC-MS grade, acidified with 0.1% formic acid[7]
-
Microcentrifuge tubes (1.5 mL) or 96-well plates[7]
-
Vortex mixer[7]
-
Centrifuge (capable of >10,000 x g)[7]
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.[7]
-
Vortex mix the samples for 10 seconds to ensure homogeneity.[7]
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a microcentrifuge tube.[3]
-
Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample.[8]
-
Vortex briefly to mix.[7]
-
Add 300 µL of cold, acidified acetonitrile to each sample to precipitate the proteins.[9]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation via Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup of the sample matrix compared to protein precipitation, often resulting in lower matrix effects.[3]
Materials:
-
Human plasma samples
-
Deuterated Internal Standard (IS) stock solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Methodology:
-
Thaw and vortex plasma samples as described in the protein precipitation protocol.
-
Aliquot 500 µL of plasma into a clean tube and add the deuterated internal standard.
-
Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.[3]
-
Elute the analyte and internal standard with 1 mL of the elution solvent.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.[3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a representative example for the quantification of a small molecule drug and its deuterated internal standard.[7]
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[7]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[7]
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[7]
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[7]
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 40°C[7]
-
Gradient Elution: [7]
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 80% B (linear ramp)
-
2.5 - 3.0 min: Hold at 80% B
-
3.1 - 4.0 min: Return to 20% B (re-equilibration)
-
-
Total Run Time: 4.0 minutes[7]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)[7]
-
Ion Source Gas 1: 50 psi[7]
-
Ion Source Gas 2: 55 psi[7]
-
Curtain Gas: 35 psi[7]
-
Temperature: 500°C[7]
-
IonSpray Voltage: +5500 V[7]
-
MRM Transitions (Hypothetical Example): [7]
-
Analyte: Precursor Ion (Q1) m/z 278.3 → Product Ion (Q3) m/z 121.1
-
Deuterated IS: Precursor Ion (Q1) m/z 284.3 → Product Ion (Q3) m/z 127.1
-
Visualizing the Workflow and Logic
Diagrams are powerful tools for illustrating experimental workflows and logical relationships. The following diagrams were created using the Graphviz DOT language to visually represent key processes in pharmacokinetic studies that utilize deuterated standards.
Conclusion
Deuterated internal standards are indispensable for achieving the highest levels of accuracy and precision in pharmacokinetic studies.[1][2] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides robust compensation for the inherent variability of bioanalytical methods.[1] The quantitative data and detailed experimental protocols presented in this guide underscore the superiority of this approach over the use of structural analogs. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step toward ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
Therapeutic Drug Monitoring in Tuberculosis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Principles and Methodologies of Therapeutic Drug monitoring (TDM) for Tuberculosis
Introduction
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is challenged by the complexities of its treatment, including the long duration of multidrug therapy, the emergence of drug-resistant strains, and significant inter-individual variability in drug exposure.[1][2] Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize treatment outcomes by personalizing drug dosages based on measured concentrations in the body.[3] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of TDM in the context of tuberculosis for researchers, scientists, and drug development professionals.
TDM is particularly beneficial for managing TB in specific patient populations, such as those with a slow response to therapy, drug-resistant TB, recurrent TB, and those with comorbidities like diabetes mellitus and HIV infection.[4] By ensuring that drug concentrations are within the therapeutic range, TDM can improve treatment efficacy, reduce the risk of acquired drug resistance, and minimize drug-related toxicity.[1]
Core Principles of TDM for Tuberculosis
The fundamental principle of TDM is to use the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug to guide dosing decisions. The goal is to maintain drug concentrations within a therapeutic window, where the likelihood of efficacy is high and the risk of toxicity is low. For anti-TB drugs, TDM helps address the significant inter-individual variability in drug absorption, distribution, metabolism, and excretion.
Key indications for TDM in tuberculosis management include:
-
Patients with a slow or inadequate response to standard therapy.
-
Individuals with suspected drug malabsorption due to gastrointestinal issues.
-
Cases with potential drug-drug interactions.
-
Patients with comorbidities that can alter drug pharmacokinetics, such as HIV or diabetes.
-
Management of drug-resistant TB, where second-line drugs with narrower therapeutic indices are used.[1][4]
Pharmacokinetics of Key Anti-Tuberculosis Drugs
A thorough understanding of the pharmacokinetic properties of anti-TB drugs is essential for effective TDM. The following tables summarize the target plasma concentrations and toxic thresholds for first- and second-line anti-TB drugs.
Table 1: Target Plasma Concentrations and Toxic Thresholds for First-Line Anti-Tuberculosis Drugs
| Drug | Target Peak Concentration (Cmax) | Toxic Threshold |
| Isoniazid (B1672263) | 3.0 - 6.0 µg/mL | > 6.0 µg/mL |
| Rifampicin | 8.0 - 24.0 µg/mL | > 24.0 µg/mL |
| Pyrazinamide | 20.0 - 60.0 µg/mL | > 60.0 µg/mL |
| Ethambutol | 2.0 - 6.0 µg/mL | > 6.0 µg/mL |
Table 2: Target Plasma Concentrations and Toxic Thresholds for Key Second-Line Anti-Tuberculosis Drugs
| Drug | Target Trough Concentration (Cmin) | Target Peak Concentration (Cmax) | Toxic Threshold |
| Amikacin | < 5.0 µg/mL | 20.0 - 40.0 µg/mL | Cmin > 5.0 µg/mL; Cmax > 40.0 µg/mL |
| Kanamycin | < 5.0 µg/mL | 20.0 - 40.0 µg/mL | Cmin > 5.0 µg/mL; Cmax > 40.0 µg/mL |
| Capreomycin | < 5.0 µg/mL | 20.0 - 40.0 µg/mL | Cmin > 5.0 µg/mL; Cmax > 40.0 µg/mL |
| Moxifloxacin (B1663623) | > 0.5 µg/mL | 2.0 - 4.0 µg/mL | > 4.0 µg/mL |
| Levofloxacin (B1675101) | > 1.0 µg/mL | 5.0 - 12.0 µg/mL | > 12.0 µg/mL |
| Linezolid | < 2.0 µg/mL | 7.0 - 15.0 µg/mL | Cmin > 2.0 µg/mL |
| Cycloserine | - | 25.0 - 35.0 µg/mL | > 35.0 µg/mL |
| Bedaquiline | 0.2 - 0.6 µg/mL (trough at steady state) | - | > 1.0 µg/mL (trough at steady state) |
| Delamanid | - | 0.6 - 1.2 µg/mL | > 1.5 µg/mL |
Experimental Protocols for Therapeutic Drug Monitoring
Accurate and reliable quantification of anti-TB drugs in biological matrices is the cornerstone of TDM. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Protocol 1: Determination of Isoniazid in Human Plasma using HPLC-UV
This protocol describes a validated method for the quantification of isoniazid in human plasma.
1. Sample Preparation:
- To 150 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 15,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and add an equal volume of water.
- Filter the diluted supernatant through a 0.20 µm nylon filter before injection into the HPLC system.[5]
2. Chromatographic Conditions:
- HPLC System: Shimadzu chromatographic system with a UV detector.
- Column: C18 column (250 × 4.6 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (0.01 M disodium (B8443419) hydrogen phosphate (B84403) buffer and acetonitrile (B52724) in a 95:5 v/v ratio, pH 7.0) and mobile phase B (0.01 M disodium hydrogen phosphate buffer and acetonitrile in a 50:50 v/v ratio, pH 7.0).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 40 µL.
- Detection Wavelength: 238 nm.[6]
3. Calibration and Quantification:
- Prepare calibration standards of isoniazid in blank plasma.
- Construct a calibration curve by plotting the peak area ratio of isoniazid to an internal standard against the nominal concentration.
- The limit of detection and quantification for isoniazid are typically around 0.3 µg/mL and 1.0 µg/mL, respectively.[6]
Protocol 2: Simultaneous Determination of Moxifloxacin and Levofloxacin in Serum using LC-MS/MS
This protocol outlines a sensitive and reliable method for the simultaneous quantification of moxifloxacin and levofloxacin in human serum.
1. Sample Preparation:
- Utilize a protein precipitation method for sample cleanup. Specific details of the precipitation agent and procedure should be optimized and validated.
2. LC-MS/MS Conditions:
- LC System: An ultra-performance liquid chromatography (UPLC) system.
- MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column, such as a BEH C18 column (2.1 × 100 mm, 1.7 µm).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: Typically around 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive electrospray ionization.
- MRM Transitions: Monitor the specific precursor to product ion transitions for moxifloxacin (e.g., m/z 402.2 → 384.2) and levofloxacin (e.g., m/z 362.2 → 318.2), along with an internal standard (e.g., enrofloxacin, m/z 362.1 → 318.3).[7][8]
3. Calibration and Quantification:
- Prepare calibration curves over a concentration range relevant for clinical samples (e.g., 0.13-1000 ng/mL for levofloxacin and 0.23-1000 ng/mL for moxifloxacin).[7]
- The method should be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.
Clinical Outcomes of TDM-Guided Therapy
Several studies have demonstrated the clinical benefits of TDM in improving TB treatment outcomes.
Table 3: Comparison of Clinical Outcomes: TDM-Guided vs. Standard Therapy
| Outcome Measure | TDM-Guided Therapy | Standard Therapy | p-value | Reference |
| Sputum Culture Conversion at 2 months | 87% | 70% | 0.01 | [9] |
| Favorable Treatment Outcome | - | - | - | - |
| Incidence of Adverse Drug Reactions | Lower (qualitative) | Higher (qualitative) | - | [2][10][11] |
| Acquired Drug Resistance | Lower (qualitative) | Higher (qualitative) | - | [1] |
Note: Quantitative data for all outcome measures across multiple studies is not consistently available in a directly comparable format. The table reflects findings from specific studies.
Studies have shown that TDM can lead to a significantly higher rate of sputum culture conversion at two months compared to standard therapy.[9] While comprehensive quantitative data on the reduction of adverse drug reactions (ADRs) and acquired drug resistance through TDM is still emerging, the existing evidence suggests a positive impact.[1][2][10][11] The most common ADRs associated with multi-drug resistant TB therapy include gastrointestinal symptoms, anorexia, and giddiness.[10]
Isoniazid Metabolism Pathway and its Implications for TDM
The metabolism of isoniazid is a key determinant of its efficacy and toxicity, and it is significantly influenced by genetic polymorphisms. The following diagram illustrates the metabolic pathway of isoniazid.
Caption: Metabolic pathway of isoniazid, highlighting key enzymes and metabolites.
Isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2).[12][13][14] Genetic polymorphisms in the NAT2 gene result in different acetylation phenotypes: slow, intermediate, and fast acetylators.[13][15] Slow acetylators have a higher risk of isoniazid-induced peripheral neuropathy due to higher parent drug concentrations, while fast acetylators may be at a higher risk of hepatotoxicity due to the increased formation of toxic metabolites like acetylhydrazine.[15] Polymorphisms in other enzymes like cytochrome P450 2E1 (CYP2E1) and glutathione (B108866) S-transferase (GST) also play a role in the bioactivation and detoxification of isoniazid metabolites, respectively, further influencing the risk of hepatotoxicity.[12][13][14] TDM is, therefore, crucial for adjusting isoniazid dosage based on a patient's metabolic profile to maximize efficacy and minimize adverse effects.
Workflow for Implementing TDM in a Clinical Research Setting
The successful implementation of TDM in a research or clinical setting requires a well-defined workflow.
Caption: A generalized workflow for the implementation of TDM in a clinical research setting.
This workflow begins with the selection of appropriate patients for TDM based on clinical indications. Following drug administration, timed biological samples are collected, processed, and analyzed to determine drug concentrations. The results are then interpreted in the context of the established therapeutic range, leading to a recommendation for dose adjustment if necessary. Continuous follow-up and monitoring are essential to assess the impact of the dose adjustment on clinical outcomes.
Conclusion and Future Directions
Therapeutic drug monitoring is a powerful tool for optimizing the treatment of tuberculosis. By enabling individualized dosing, TDM can significantly improve treatment efficacy, reduce the incidence of adverse drug reactions, and potentially curb the development of drug resistance. The methodologies for drug quantification, primarily HPLC-UV and LC-MS/MS, are well-established and continue to improve in sensitivity and specificity.
Future research should focus on:
-
Establishing clear therapeutic ranges for all second-line anti-TB drugs.
-
Conducting large-scale prospective clinical trials to provide robust evidence for the clinical and cost-effectiveness of TDM in various patient populations.
-
Developing and validating point-of-care tests for rapid and accessible drug concentration measurement, particularly in resource-limited settings.
-
Integrating pharmacogenomic data with TDM to further personalize TB therapy.
By advancing our understanding and application of TDM, we can move closer to the goal of providing truly personalized and effective treatment for all patients with tuberculosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. dovepress.com [dovepress.com]
- 3. moh.gov.my [moh.gov.my]
- 4. ph.lacounty.gov [ph.lacounty.gov]
- 5. longdom.org [longdom.org]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmedicine.com [ijmedicine.com]
- 11. The quantity and severity of adverse drug reactions experienced by patients with multi-drug resistant tuberculosis in the Ugu District - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Impact of Genetic Polymorphisms on the Efficacy and Safety of Isoniazid in Saudi Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Protionamide Metabolism and Isotopic Exchange Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide (B1311) is a second-line antitubercular agent, playing a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a thioamide, it is structurally related to ethionamide (B1671405) and requires bioactivation to exert its therapeutic effect. A thorough understanding of its metabolism is paramount for optimizing its clinical use, managing toxicity, and developing novel analogs. This technical guide provides an in-depth overview of protionamide metabolism, explores the potential for isotopic exchange, and presents relevant experimental methodologies for its study.
Protionamide Metabolism
Protionamide is a prodrug that undergoes metabolic activation to an active form that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] This activation and subsequent metabolism involve both bacterial and mammalian enzyme systems.
Mycobacterial Activation
Within Mycobacterium tuberculosis, the primary activating enzyme is EthA, a flavin-dependent monooxygenase.[1][2] EthA catalyzes the S-oxidation of the thioamide group of protionamide, forming the reactive metabolite protionamide-S-oxide.[1][4] This sulfoxide (B87167) is believed to be a key intermediate that ultimately leads to the formation of a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[5]
Mammalian Metabolism
In the host, protionamide is also metabolized by flavin-containing monooxygenases (FMOs), primarily in the liver.[4][6] Similar to the mycobacterial pathway, FMOs catalyze the S-oxidation of protionamide to protionamide-S-oxide.[4][7] This metabolite can be further metabolized, though the complete downstream metabolic fate in humans is not fully elucidated. The involvement of host FMOs in protionamide metabolism is significant as it can influence the drug's efficacy, contribute to host-mediated activation, and be a factor in its toxicity profile, particularly hepatotoxicity.[1][8]
Quantitative Data on Protionamide Metabolism and Pharmacokinetics
The following tables summarize key quantitative data related to protionamide metabolism and pharmacokinetics. It is important to note that specific kinetic data for protionamide with EthA and FMOs is limited in the literature. Therefore, data for the closely related drug, ethionamide, is provided as a surrogate to give an indication of the enzymatic parameters.
Table 1: Pharmacokinetic Parameters of Protionamide in MDR-TB Patients
| Parameter | Mean Value | Standard Deviation | Units |
| Cmax | 2.2 | 1.1 | µg/mL |
| Tmax | 3.6 | - | h |
| AUC(0-12h) | 11.0 | 3.7 | µg·h/mL |
| t1/2 | 2.7 | - | h |
Data from a study in 17 patients with multidrug-resistant tuberculosis.[8][9][10][11][12]
Table 2: Kinetic Parameters for Ethionamide (as a Protionamide Surrogate) with Flavin-Containing Monooxygenases (FMOs)
| Enzyme | Km | kcat | Specificity Constant (kcat/Km) |
| Human FMO1 | 105 µM | 89.9 min⁻¹ | 0.86 |
| Human FMO2.1 | - | - | - |
| Human FMO3 | 336 µM | 58.4 min⁻¹ | 0.17 |
| Mouse Fmo1 | 104 µM | 272.0 min⁻¹ | 2.62 |
| Mouse Fmo2 | 2131 µM | 102.0 min⁻¹ | 0.05 |
| Mouse Fmo3 | 107 µM | 22.0 min⁻¹ | 0.21 |
| M. tuberculosis EthA | 194 µM | 7.7 min⁻¹ | 0.04 |
These data are for ethionamide and are intended to provide an approximation for protionamide's interaction with these enzymes.[6][13]
Signaling Pathways and Immunomodulatory Effects
While the primary mechanism of action of protionamide is the inhibition of mycolic acid synthesis, evidence suggests that thioamides may also possess immunomodulatory properties. Protionamide has been observed to enhance the host's immune response by increasing the production of pro-inflammatory cytokines.[1] This suggests a potential interaction with host cell signaling pathways.
Furthermore, studies on other thioamides have indicated an ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a key regulator of the inflammatory response.[15][16][17] Inhibition of this pathway could contribute to the overall therapeutic effect of the drug by modulating the host's inflammatory response to mycobacterial infection. The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway.
Caption: Simplified Canonical NF-κB Signaling Pathway.
Potential for Isotopic Exchange
Isotopic labeling is a powerful tool in drug metabolism and pharmacokinetic studies. Deuterium-labeled protionamide (Protionamide-d5) is commercially available and serves as an excellent internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[5]
The potential for hydrogen-deuterium (H/D) exchange on the protionamide molecule itself is an area for further investigation. H/D exchange mass spectrometry (HDX-MS) is a technique that monitors the exchange of labile protons (typically amide hydrogens in proteins) with deuterium (B1214612) from a deuterated solvent.[18][19][20][21][22][23][24][25][26] While primarily used for studying protein conformation and dynamics, the principles can be applied to small molecules. The stability of protionamide in deuterated water (D2O) and the potential for exchange of protons on the pyridine (B92270) ring or the propyl chain under various pH and temperature conditions have not been extensively reported. Such studies could provide valuable insights into the molecule's chemical stability and reactivity.
Experimental Protocols
In Vitro Metabolism of Protionamide in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of protionamide in a liver microsome system.
Objective: To determine the rate of metabolism of protionamide by liver microsomal enzymes.
Materials:
-
Protionamide
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination and protein precipitation)
-
Internal standard (e.g., Protionamide-d5)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding protionamide (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding a cold solution of acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining protionamide and the formation of protionamide-S-oxide.
Caption: Workflow for In Vitro Protionamide Metabolism Assay.
LC-MS/MS Method for Quantification of Protionamide and Protionamide-S-oxide
This protocol is based on a validated method for the simultaneous determination of protionamide and its sulfoxide metabolite in human plasma.[4]
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypersil™ Gold C18 (50 × 2.1 mm, 3.0 µm) |
| Mobile Phase | 0.1% Acetic Acid and Acetonitrile (20:80, v/v) |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Protionamide) | Not specified |
| MRM Transition (Protionamide-S-oxide) | Not specified |
| MRM Transition (Internal Standard) | Not specified |
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile as a protein precipitant.
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
Conclusion
Protionamide's metabolic activation via S-oxidation is a critical step in its antimycobacterial activity. Both mycobacterial EthA and host FMOs contribute to this process, influencing both efficacy and potential for toxicity. The immunomodulatory effects of protionamide, potentially through the NF-κB pathway, represent an intriguing area for further research. While the use of deuterated protionamide as a tracer is established, the fundamental potential for isotopic exchange on the drug molecule itself warrants further investigation. The experimental protocols provided herein offer a starting point for researchers to further explore the metabolism and disposition of this important antitubercular agent. A deeper understanding of these aspects will be instrumental in the rational design of future anti-TB therapies and the optimization of existing treatment regimens.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of prothionamide in patients with multidrug-resi...: Ingenta Connect [ingentaconnect.com]
- 13. Human Flavin-Containing Monooxygenase 2.1 Catalyzes Oxygenation of the Antitubercular Drugs Thiacetazone and Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thionamides inhibit the transcription factor nuclear factor-kappaB by suppression of Rac1 and inhibitor of kappaB kinase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 21. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrogen deuterium exchange mass spectrometry in biopharmaceutical discovery and development - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hydrogen/deuterium exchange mass spectrometry for probing higher order structure of protein therapeutics: methodology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Protionamide-d7: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Protionamide-d7, a deuterated analog of the anti-tuberculosis agent Protionamide. While specific safety data for the deuterated form is limited, the toxicological and handling precautions for Protionamide are considered directly applicable due to the negligible impact of deuterium (B1214612) substitution on its fundamental chemical reactivity and biological hazard profile. This document synthesizes available data on physical and chemical properties, hazards, handling procedures, and emergency responses.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Protionamide. It is a yellow crystalline solid that may darken upon exposure to light and has a slight, unpleasant sulfurous taste.[1] It is sparingly soluble in water but soluble in alcohol.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅D₇N₂S | LGC Standards[2] |
| Molecular Weight | 187.31 g/mol | LGC Standards[2] |
| Purity | >95% (HPLC) | LGC Standards[2] |
| Appearance | Yellow crystals or crystalline solid | Santa Cruz Biotechnology[1] |
| Solubility | Partly miscible in water, soluble in alcohol (1:30) | Santa Cruz Biotechnology[1] |
| Storage Temperature | -20°C | LGC Standards[2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance.[1] It is harmful if swallowed and is suspected of being a possible carcinogen and teratogen.[1]
Acute Toxicity Data:
The following table summarizes the available acute toxicity data for Protionamide, which should be considered relevant for this compound.
| Test | Species | Route | LD50 | Source |
| LD50 | Rat | Oral | 1320 mg/kg | Santa Cruz Biotechnology[1], TCI Chemicals |
| LD50 | Rat | Subcutaneous | 760 mg/kg | Santa Cruz Biotechnology[1], Cayman Chemical |
| LD50 | Mouse | Oral | 1000 mg/kg | Santa Cruz Biotechnology[1] |
| LD50 | Mouse | Subcutaneous | 660 mg/kg | Santa Cruz Biotechnology[1], Cayman Chemical |
| LD50 | Mouse | Intraperitoneal | 1350 mg/kg | Santa Cruz Biotechnology[1] |
| LD50 | Cat | Oral | >1000 mg/kg | Santa Cruz Biotechnology[1] |
Health Effects:
-
Ingestion: Harmful if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage.[1]
-
Inhalation: Avoid inhaling dust.[1]
-
Skin Contact: Not expected to be a primary irritant, but prolonged contact should be avoided. The material may cause harm if it enters the body through cuts or abrasions.[1]
-
Eye Contact: May cause transient discomfort and redness.[1]
-
Chronic Exposure: Limited evidence of a carcinogenic effect.[1] May pose a risk of harm to the unborn child.[1]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
-
Use in a well-ventilated area, preferably with local exhaust ventilation.[1]
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dark place.
-
Recommended storage temperature is -20°C.[2]
-
Store away from incompatible materials, such as oxidizing agents.[1]
-
Containers should be clearly labeled.[1]
Experimental Protocols & Workflows
While specific experimental protocols for the toxicological studies cited are not detailed in the provided search results, standardized methodologies are typically followed. For instance, acute oral toxicity (LD50) studies generally adhere to OECD Guideline 423.
The following diagrams illustrate recommended workflows for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.
Caption: Workflow for responding to a spill of this compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
If Inhaled: Move the person to fresh air. Consult a doctor if you feel unwell.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
The product is not flammable.
-
Use extinguishing media appropriate for the surrounding fire.
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
Disposal Considerations
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[1]
Stability and Reactivity
-
Chemical Stability: The product is considered stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon oxides may be formed during thermal decomposition.
This technical guide provides a comprehensive overview of the safety and handling considerations for this compound based on the available data for its non-deuterated analog. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and ensure that all institutional safety protocols are followed.
References
Methodological & Application
Application Note: High-Throughput Quantification of Protionamide in Human Plasma using a Validated LC-MS/MS Method with Protionamide-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Protionamide in human plasma. Protionamide, a critical second-line anti-tuberculosis drug, requires precise therapeutic drug monitoring to ensure efficacy and minimize toxicity. This method employs a stable isotope-labeled internal standard, Protionamide-d7, to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing. The protocol outlines a straightforward protein precipitation extraction procedure and rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
Protionamide is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Like its analogue ethionamide, Protionamide is a pro-drug that is activated by the mycobacterial enzyme EthA. The activated form then forms an adduct with NAD+, which potently inhibits the InhA enzyme, a key component of the fatty acid synthase II (FAS-II) system.[2] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]
Given the narrow therapeutic window and inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of Protionamide is crucial for optimizing treatment regimens.[3] LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalysis.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach as it mimics the analyte's behavior during extraction and ionization, thus providing the most accurate quantification.[5] This document provides a detailed protocol for the quantification of Protionamide in human plasma using LC-MS/MS with this compound.
Experimental
Materials and Reagents
-
Protionamide (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Protionamide: Dissolve 10 mg of Protionamide in 10 mL of methanol.
-
This compound (Internal Standard, IS): Dissolve 1 mg of this compound in 1 mL of methanol.
-
-
Working Solutions:
-
Protionamide Calibration Standards & Quality Controls (QCs): Serially dilute the Protionamide stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the corresponding tubes.
-
Spike 5 µL of the appropriate Protionamide working solution for calibration standards and QCs. For unknown samples and blanks, add 5 µL of 50:50 methanol:water.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to all tubes except the blank (add 150 µL of methanol instead).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| Protionamide | 181.1 | 121.1 | 55 | 23 | 13 |
| This compound (IS) | 188.1 | 121.1 | 55 | 25 | 13* |
Note: The MRM transition for this compound is a proposed, chemically logical transition assuming deuteration on the propyl group, which is lost during fragmentation. These parameters should be optimized experimentally.[4]
Method Validation and Performance
The method was validated according to the FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[6][7] The performance characteristics are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 500 ng/mL in human plasma. A weighted (1/x²) linear regression model was used. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio >10.[4]
Table 1: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| Protionamide | 1.0 - 500 | Weighted (1/x²) | >0.998 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low QC (3 ng/mL), Mid QC (150 ng/mL), and High QC (400 ng/mL). The results met the acceptance criteria of ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | -4.2 | 11.2 | -2.5 |
| Low | 3.0 | 6.1 | 2.7 | 7.8 | 3.1 |
| Mid | 150 | 4.3 | -1.5 | 5.5 | -0.8 |
| High | 400 | 3.8 | 0.9 | 4.9 | 1.3 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of Protionamide in post-extraction spiked plasma samples with those in neat solutions. The use of this compound effectively compensated for any ion suppression or enhancement, with the IS-normalized matrix factor being close to 1.0. The extraction recovery of Protionamide was consistent and reproducible across the QC levels.
Diagrams
Protionamide Mechanism of Action
The following diagram illustrates the activation and mechanism of action of Protionamide in Mycobacterium tuberculosis.
Caption: Protionamide activation and inhibition of the mycolic acid synthesis pathway.
Experimental Workflow
The diagram below outlines the major steps in the bioanalytical workflow for Protionamide quantification.
Caption: Workflow for the LC-MS/MS quantification of Protionamide in plasma.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of Protionamide in human plasma. The simple protein precipitation procedure, rapid chromatographic runtime, and the use of a deuterated internal standard make this method highly suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. The described method demonstrates excellent linearity, precision, and accuracy, ensuring high-quality data for clinical and research applications in the management of tuberculosis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for Protionamide Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide is a second-line antituberculosis agent, a thioamide derivative of isonicotinic acid. Accurate and reliable quantification of Protionamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the three most common sample preparation techniques for Protionamide analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol and a summary of expected quantitative performance to guide researchers in selecting the most appropriate technique for their analytical needs.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering endogenous components from the plasma matrix, such as proteins and phospholipids, which can suppress the analyte signal in mass spectrometry and shorten the lifespan of analytical columns. The ideal method should be simple, rapid, reproducible, and provide high recovery of the analyte with minimal matrix effects.
Protein Precipitation (PPT) is a straightforward and widely used technique that involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate plasma proteins. It is a fast and cost-effective method but may result in a less clean extract compared to LLE and SPE, potentially leading to more significant matrix effects.
Liquid-Liquid Extraction (LLE) is a technique based on the differential solubility of the analyte and matrix components in two immiscible liquid phases. It generally provides a cleaner sample than PPT and can offer a concentration step. However, LLE can be more time-consuming and may involve the use of hazardous organic solvents.
Solid-Phase Extraction (SPE) is a highly selective and versatile technique that utilizes a solid sorbent to isolate the analyte from the plasma matrix. SPE can provide the cleanest extracts and allows for significant sample concentration, often leading to the lowest limits of quantification. The main drawbacks are the higher cost of consumables and the need for more extensive method development.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described sample preparation techniques for Protionamide analysis in plasma.
| Parameter | Protein Precipitation (TCA) | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Adapted from Ethionamide) | Solid-Phase Extraction (Adapted from Ethionamide) |
| Recovery | 91.4%–109.7%[1] | >80% (General expectation for similar drugs) | >85% (Typical for thioamides) | >90% (Typical for thioamides) |
| Matrix Effect | 95.7%–112.5%[1] | To be determined empirically | Minimal with appropriate solvent selection | Minimal due to high selectivity |
| Limit of Quantification (LOQ) | 0.2 mg/L[1] | 1 ng/mL[2] | To be determined empirically | To be determined empirically |
Experimental Workflows
Caption: General workflow for Protionamide sample preparation from plasma.
Experimental Protocols
Protein Precipitation (PPT)
a) Trichloroacetic Acid (TCA) Precipitation
This method is rapid and effective for high-throughput analysis.
-
Materials:
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 40 µL of 10% TCA solution to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis by LC-MS/MS.
-
b) Methanol (B129727) Precipitation
This method uses an organic solvent to precipitate proteins and is also suitable for high-throughput applications.
-
Materials:
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for the structurally similar thioamide, Ethionamide, and should be validated for Protionamide before routine use.
-
Materials:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for Ethionamide and requires validation for Protionamide analysis.[3] This technique is ideal for achieving low detection limits.
-
Materials:
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 300 µL of the plasma sample onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Conclusion
The choice of sample preparation technique for Protionamide analysis in plasma depends on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Protein precipitation offers a simple and rapid approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with the potential for sample concentration. Solid-phase extraction delivers the highest level of sample cleanup and concentration, making it ideal for applications requiring the lowest limits of quantification. It is essential to validate the chosen method according to regulatory guidelines to ensure the accuracy and reliability of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Protionamide in Human Plasma for Clinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protionamide is a second-line anti-tuberculosis drug crucial for the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring (TDM) of Protionamide is essential to ensure optimal drug exposure, which is linked to treatment efficacy and the prevention of acquired drug resistance. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Protionamide in human plasma, utilizing Protionamide-d7 as an internal standard (IS). The method is suitable for clinical research, pharmacokinetic studies, and TDM.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for precise measurement of drug concentrations in complex biological matrices.[1] This method employs a simple protein precipitation step for sample preparation, ensuring high throughput and rapid sample turnaround. The chromatographic and mass spectrometric parameters have been optimized to provide excellent peak shape, resolution, and reproducibility.
Experimental Protocols
Materials and Reagents
-
Analytes: Protionamide, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)
-
Chemicals: Ammonium acetate (B1210297) (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Protionamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Protionamide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and study samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) into the corresponding tubes.
-
Add 10 µL of the Internal Standard Working Solution to all tubes except the blank.
-
Add 150 µL of acetonitrile to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Protionamide | 181.0 | 121.1 | 55 | 23 |
| This compound (IS) | 188.0 | 128.1 | 55 | 23 |
Data Presentation
Method Validation Summary
The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[3] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Result |
| Linearity Range | 10 - 5000 ng/mL | Meets Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Meets Criteria |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% of nominal concentration | Stable |
Mandatory Visualization
Experimental Workflow
References
Application of Protionamide-d7 in Pharmacokinetic Studies of Anti-Tuberculosis Drugs
Introduction
Protionamide (B1311) is a critical second-line anti-tuberculosis (anti-TB) drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is essential for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3][4] Accurate and reliable quantification of protionamide in biological matrices is the foundation of robust pharmacokinetic studies.[5] The use of stable isotope-labeled internal standards, such as Protionamide-d7, is the gold standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for achieving the necessary precision and accuracy.[5]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of anti-TB drugs, targeted at researchers, scientists, and drug development professionals.
Application Notes
The use of a deuterated internal standard like this compound is indispensable for correcting variability during sample processing and analysis in pharmacokinetic studies.[5] The key principle behind its efficacy lies in its near-identical physicochemical properties to the non-labeled protionamide.[5] By replacing seven hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response are virtually identical to protionamide.[5] This co-elution and similar behavior enable this compound to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow, leading to superior accuracy and precision compared to using structural analogs as internal standards.[5]
Key Applications:
-
Definitive Quantification: Enables precise and accurate measurement of protionamide concentrations in various biological matrices such as plasma, serum, and tissue homogenates.
-
Pharmacokinetic Studies: Essential for delineating the pharmacokinetic profile of protionamide, including parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).[6][7]
-
Bioequivalence Studies: Crucial for comparing the bioavailability of different formulations of protionamide.[8]
-
Therapeutic Drug Monitoring (TDM): Facilitates the optimization of individual patient dosing regimens to maintain therapeutic concentrations and avoid adverse effects.[3]
-
Drug-Drug Interaction Studies: Allows for the accurate assessment of the impact of co-administered drugs on the pharmacokinetics of protionamide.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of protionamide from studies in MDR-TB patients. This compound would be utilized as the internal standard in the LC-MS/MS methods used to generate this type of data.
Table 1: Pharmacokinetic Parameters of Protionamide in MDR-TB Patients
| Parameter | Mean Value (± SD) | Population Studied | Bioanalytical Method | Internal Standard |
| AUC0-12h (µg·h/mL) | 11.0 ± 3.7 | 17 South Korean MDR-TB patients | HPLC | Ethionamide |
| Cmax (µg/mL) | Not specified | 17 South Korean MDR-TB patients | HPLC | Ethionamide |
| Tmax (h) | 3.6 | 17 South Korean MDR-TB patients | HPLC | Ethionamide |
| t1/2 (h) | 2.7 | 17 South Korean MDR-TB patients | HPLC | Ethionamide |
Data sourced from a study evaluating protionamide pharmacokinetics in South Korean MDR-TB patients.[6][7]
Table 2: Population Pharmacokinetic Model Parameters for Protionamide
| Parameter | Value | Relative Standard Error (%) | Interindividual Variability (%CV) | Bioanalytical Method | Internal Standard |
| Clearance (CL) | - | - | 77.9 | LC-MS/MS | This compound (proposed) |
| Volume of Distribution (V) | - | - | 91.6 | LC-MS/MS | This compound (proposed) |
| Absorption Rate Constant (Ka) | - | - | 75.9 | LC-MS/MS | This compound (proposed) |
| Inter-compartmental Clearance (Q) | - | - | 114.8 | LC-MS/MS | This compound (proposed) |
Adapted from a population pharmacokinetic modeling study in 27 MDR-TB patients.[3] The high interindividual variability underscores the importance of precise quantification, achievable with this compound.
Experimental Protocols
Protocol 1: Quantification of Protionamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical method for the quantitative analysis of protionamide in human plasma, a crucial procedure in pharmacokinetic studies.
1. Materials and Reagents:
-
Protionamide reference standard
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
96-well plates
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of protionamide and this compound in methanol.
-
Calibration Standards: Prepare serial dilutions of the protionamide stock solution in drug-free human plasma to create calibration standards at concentrations ranging from approximately 0.1 to 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration that provides an appropriate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation): [5]
-
To a 50-100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in acetonitrile.[5][9]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[5]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a C18 or C8 column.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: A typical flow rate would be between 0.3 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used. The specific precursor-to-product ion transitions for protionamide and this compound need to be optimized.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of protionamide to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of protionamide in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of protionamide using this compound.
Rationale for Deuterated Internal Standard
Caption: this compound compensates for analytical variability, ensuring accurate results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. extranet.who.int [extranet.who.int]
- 9. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Protionamide-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Protionamide-d7 in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-tubercular agents. Given the primary application of deuterated compounds as internal standards in mass spectrometry, these protocols will focus on the use of this compound in the context of quantifying Protionamide in various assays.
Application Note: Leveraging this compound in Anti-Tuberculosis Drug Discovery
Introduction:
Protionamide is a second-line anti-tuberculosis drug, a thioamide that is a prodrug requiring activation by the mycobacterial enzyme EthA. The activated form of the drug inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall, providing a barrier against many antibiotics and the host immune system.[2] Disruption of this pathway leads to a weakened cell wall and ultimately bacterial cell death. This compound, a deuterated analog of Protionamide, serves as an invaluable tool in the drug discovery process, primarily as an internal standard for accurate quantification of Protionamide in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Utility in High-Throughput Screening:
In the context of HTS for new anti-tubercular drugs, this compound is not typically used as a screening compound itself. Instead, it plays a critical role in secondary screens and mechanistic studies of hit compounds identified from primary HTS campaigns. For example, in competitive binding assays or in studies investigating compounds that may synergize with Protionamide, accurate quantification of Protionamide is essential. This compound enables precise and accurate measurement of Protionamide concentrations, which is critical for determining IC50 values, understanding drug-drug interactions, and elucidating mechanisms of action.
Signaling Pathway of Protionamide
Caption: Mechanism of action of Protionamide in Mycobacterium tuberculosis.
Experimental Protocols
Protocol 1: Whole-Cell High-Throughput Screening Against Mycobacterium tuberculosis
This protocol describes a primary HTS assay to identify novel inhibitors of M. tuberculosis growth.
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
Resazurin sodium salt
-
Compound library in 384-well plates
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
2. Assay Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05.
-
Using an automated liquid handler, dispense 50 µL of the bacterial suspension into each well of a 384-well plate containing pre-spotted compounds (typically at a final concentration of 10 µM).
-
Include wells with Rifampicin (positive control for inhibition) and DMSO (negative control, vehicle).
-
Seal the plates and incubate at 37°C for 5 days.
-
After incubation, add 10 µL of 0.02% Resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. Viable bacteria will reduce Resazurin (blue) to the fluorescent product Resorufin (pink).
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 x (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Identify hits as compounds with inhibition ≥ 90%.
Protocol 2: LC-MS/MS Quantification of Protionamide Using this compound as an Internal Standard
This protocol is for a secondary assay to quantify Protionamide in a competitive inhibition assay or a synergy study with a hit compound from the primary screen.
1. Sample Preparation:
-
In a 96-well plate, culture M. tuberculosis as described in Protocol 1.
-
Treat the bacteria with a fixed concentration of a hit compound and varying concentrations of Protionamide.
-
After incubation, centrifuge the plate to pellet the bacteria.
-
Collect the supernatant or lyse the cells to measure intracellular Protionamide.
-
To 100 µL of each sample, add 10 µL of this compound solution (internal standard, 1 µg/mL in methanol).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Protionamide: Precursor ion > Product ion (e.g., m/z 181.1 > 148.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 188.1 > 155.1)
-
3. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of Protionamide to this compound against known concentrations of Protionamide.
-
Use the standard curve to determine the concentration of Protionamide in the experimental samples.
HTS Workflow Diagram
Caption: High-throughput screening workflow for anti-tuberculosis drug discovery.
Quantitative Data Summary
The following tables present hypothetical data from a representative HTS campaign.
Table 1: Primary HTS Results
| Compound ID | Concentration (µM) | % Inhibition of M. tb Growth | Hit (≥90% Inhibition) |
| Cmpd-001 | 10 | 98.5 | Yes |
| Cmpd-002 | 10 | 15.2 | No |
| Cmpd-003 | 10 | 92.1 | Yes |
| Cmpd-004 | 10 | 55.7 | No |
| Rifampicin (Control) | 1 | 100.0 | N/A |
| DMSO (Control) | N/A | 0.0 | N/A |
Table 2: Secondary Assay Results for Hit Compounds
| Compound ID | M. tb IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cmpd-001 | 2.5 | > 100 | > 40 |
| Cmpd-003 | 8.1 | 25.3 | 3.1 |
| Protionamide (Ref) | 0.8 | 50.2 | 62.8 |
Table 3: Quantification of Intracellular Protionamide in a Synergy Study with Cmpd-001
| Cmpd-001 Conc. (µM) | Protionamide Conc. (µM) | Intracellular Protionamide (ng/mL) (Mean ± SD, n=3) |
| 0 | 1 | 150.3 ± 12.1 |
| 1 | 1 | 225.8 ± 18.5 |
| 5 | 1 | 310.5 ± 25.4 |
| 10 | 1 | 350.1 ± 28.9 |
This data is illustrative and demonstrates a potential synergistic effect of Cmpd-001 on the intracellular accumulation of Protionamide, as quantified using this compound as an internal standard.
References
Application Note: High-Throughput Bioanalytical Method for Protionamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Protionamide in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Protionamide-d7 as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was developed and validated based on regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.
Introduction
Protionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Accurate measurement of Protionamide concentrations in plasma is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity.[2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the determination of Protionamide in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Protionamide (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Stock and Working Solutions
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Protionamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Protionamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of plasma to the respective tubes.
-
Spike with the appropriate working solutions of Protionamide for calibration standards and QCs.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas | 55 psi |
| Auxiliary Gas | 65 psi |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Protionamide | 181.1 | 148.1 | 100 |
| This compound | 188.1 | 155.1 | 100 |
Note: The MRM transitions for this compound are proposed based on a +7 Da mass shift from the parent compound and are subject to empirical optimization.
Method Validation Summary
The bioanalytical method was validated according to the US FDA guidance for bioanalytical method validation. The following parameters were assessed:
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference from endogenous plasma components at the retention times of the analytes. |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Protionamide is stable in plasma under various storage and handling conditions (bench-top, freeze-thaw, and long-term). |
Results and Discussion
The developed LC-MS/MS method provides a sensitive and reliable means for the quantification of Protionamide in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for any variations during sample processing and analysis. The simple protein precipitation sample preparation method is amenable to high-throughput analysis, making it suitable for studies with a large number of samples. The chromatographic conditions provide good separation of Protionamide from endogenous plasma components, and the MS/MS detection in MRM mode offers excellent selectivity and sensitivity.
Experimental Workflow
Caption: Bioanalytical workflow for Protionamide quantification.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the determination of Protionamide in human plasma. The method is rapid, sensitive, and reliable, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Protionamide. The use of a deuterated internal standard and a simple sample preparation procedure ensures high-quality data in a high-throughput setting.
References
- 1. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Protionamide-d7 in Multi-Drug Resistant Tuberculosis Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protionamide is a second-line thioamide antibiotic crucial in the treatment of multi-drug resistant tuberculosis (MDR-TB). Its therapeutic efficacy is dependent on achieving optimal plasma concentrations, necessitating precise quantification for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Protionamide-d7, a deuterated analog of Protionamide, serves as an ideal internal standard (IS) for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to Protionamide, but distinct mass, allow for accurate correction of variations during sample preparation and analysis, leading to reliable and reproducible results.
Mechanism of Action of Protionamide
Protionamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.[1][2] The activation is carried out by the bacterial enzyme EthA, a flavin monooxygenase, which converts Protionamide into its active form.[1][2] The activated drug then targets the enoyl-acyl carrier protein reductase, InhA.[1][3][4] InhA is a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][5] By inhibiting InhA, Protionamide disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately bacterial cell death.[1][2]
Caption: Protionamide's metabolic activation and mechanism of action.
Application of this compound in Research
This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantitative analysis of Protionamide in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry. It effectively compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
Data Presentation: Pharmacokinetics of Protionamide in MDR-TB Patients
The following table summarizes the pharmacokinetic parameters of Protionamide in patients with multi-drug resistant tuberculosis. This data is crucial for determining appropriate dosing regimens and for therapeutic drug monitoring.
| Pharmacokinetic Parameter | Mean Value (± SD) | Reference |
| AUC₀₋₁₂ (µg·h/mL) | 11.0 (± 3.7) | [6] |
| Tₘₐₓ (h) | 3.6 | [6] |
| t₁/₂ (h) | 2.7 | [6] |
Experimental Protocols
This section provides a detailed protocol for the quantification of Protionamide in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from a method for the simultaneous determination of multiple anti-tuberculosis drugs in plasma.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for plasma sample preparation.
2. LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of Protionamide. These may require optimization for specific instrumentation.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Protionamide: m/z 181.1 → 148.1 (Quantifier), m/z 181.1 → 116.1 (Qualifier)
-
This compound: m/z 188.1 → 155.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Source Temperature: ~500°C
-
IonSpray Voltage: ~5500 V
-
3. Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of Protionamide and this compound in blank matrix.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.
The use of this compound as an internal standard is expected to effectively compensate for any variability in recovery and matrix effects, leading to high accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Liquid-Liquid Extraction of Prothionamide from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis. Therapeutic drug monitoring of prothionamide is crucial to ensure efficacy and minimize toxicity. This document provides a detailed protocol for the extraction of prothionamide from human serum using the liquid-liquid extraction (LLE) technique, a widely used method for sample cleanup and concentration prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The principle of this LLE procedure is based on the differential solubility of prothionamide in aqueous and immiscible organic phases. Prothionamide, a weakly basic compound, can be efficiently extracted from a biological matrix like serum into an organic solvent under appropriate pH conditions. The choice of solvent and pH is guided by the physicochemical properties of the drug.
Physicochemical Properties of Prothionamide:
| Property | Value | Implication for LLE |
| Molecular Formula | C₉H₁₂N₂S | - |
| Molecular Weight | 180.27 g/mol | - |
| pKa (Strongest Basic) | 4.97 | To ensure prothionamide is in its neutral, more organic-soluble form, the pH of the aqueous serum sample should be adjusted to be at least 2 units above this pKa value (i.e., pH > 7). |
| logP | ~1.5 | This positive value indicates a degree of lipophilicity, suggesting that prothionamide will partition into a non-polar organic solvent from an aqueous matrix. |
| Solubility | Soluble in ethanol (B145695) and methanol; slightly soluble in ether and chloroform; insoluble in water. | Ethyl acetate (B1210297) is a suitable extraction solvent due to its polarity and ability to extract moderately lipophilic compounds. |
Experimental Protocol: Liquid-Liquid Extraction of Prothionamide from Serum
This protocol is adapted from the established method by Jenner and Ellard for the determination of prothionamide in biological fluids.
Materials and Reagents:
-
Human serum samples
-
Prothionamide analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium Hydroxide (NaOH) solution, 0.1 M (for pH adjustment, if necessary)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Conical glass tubes
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 1.0 mL of serum into a clean conical glass tube.
-
-
Internal Standard Spiking:
-
Spike the serum sample with an appropriate volume of the internal standard solution.
-
-
pH Adjustment (Optional but Recommended):
-
To maximize the extraction of the neutral form of prothionamide, ensure the pH of the serum is neutral to slightly basic (pH 7-8). If necessary, add a small volume of 0.1 M NaOH and vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of ethyl acetate to the serum sample in the glass tube.
-
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of prothionamide from the aqueous to the organic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean conical tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50°C.
-
To the dried residue, add a small volume of dichloromethane and then evaporate again under nitrogen. This step helps to remove any residual water.[1]
-
Reconstitute the final dried residue in a known, small volume (e.g., 100-200 µL) of the mobile phase to be used for the chromatographic analysis.
-
Vortex for 30 seconds to ensure the complete dissolution of the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
Data Presentation
While specific validation data for the liquid-liquid extraction of prothionamide using ethyl acetate is not extensively detailed in the available literature, the following table presents validation parameters for the recovery of prothionamide from human plasma using a protein precipitation method with acetonitrile.[2] This data can serve as a reference for the expected performance of an extraction procedure for this analyte.
Table 1: Bioanalytical Method Validation Data for Prothionamide Extraction from Human Plasma (Protein Precipitation Method)
| Validation Parameter | Result |
| Recovery | > 89% |
| Linearity Range | 30 to 6000 ng/mL |
| Intra-day Precision (CV%) | Not explicitly stated for LLE |
| Inter-day Precision (CV%) | Not explicitly stated for LLE |
| Matrix Effect | Not explicitly stated for LLE |
Note: The data presented is for a protein precipitation extraction method and should be considered as an estimate for a liquid-liquid extraction protocol. It is highly recommended to perform an in-house validation of the LLE method to determine the specific recovery, precision, and matrix effects.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the liquid-liquid extraction of prothionamide from serum.
References
Solid-Phase Extraction Method for Protionamide in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of Protionamide from biological fluids, such as plasma, serum, and urine, using solid-phase extraction (SPE). Protionamide is a second-line antituberculosis drug, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Introduction
Protionamide, a thioamide derivative, plays a significant role in the treatment of multidrug-resistant tuberculosis (MDR-TB). Monitoring its concentration in biological fluids is essential to ensure therapeutic efficacy and minimize toxicity. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity and accuracy. While protein precipitation is a simpler technique, SPE offers superior cleanup, reducing matrix effects in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a generic yet effective SPE protocol that can be adapted and optimized for the specific requirements of the user's laboratory and analytical instrumentation.
Experimental Protocols
Materials and Reagents
-
SPE Sorbent: Reversed-phase sorbents such as C8 or C18 are suitable for the extraction of Protionamide. Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are also a good alternative due to their dual retention mechanism.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Buffers: Ammonium (B1175870) acetate (B1210297), formic acid.
-
Internal Standard (IS): A structurally similar compound, such as an isotopically labeled Protionamide or another thioamide drug not present in the sample.
-
Biological Matrix: Plasma, serum, or urine, collected and stored under appropriate conditions.
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient and reproducible SPE.
-
Plasma/Serum: To disrupt protein binding, dilute the plasma or serum sample (e.g., 500 µL) with an equal volume of an acidic solution, such as 0.1% formic acid in water. Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitated proteins. The resulting supernatant is then loaded onto the SPE cartridge.
-
Urine: Urine samples may require dilution with a buffer to adjust the pH and ionic strength. A 1:1 dilution with a buffer like 25 mM ammonium acetate is a good starting point. Centrifugation may be necessary if the sample is turbid.
Solid-Phase Extraction (SPE) Protocol
The following is a general SPE protocol that should be optimized for the specific application.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This step solvates the sorbent and prepares it for sample loading. Do not allow the sorbent to dry out after this step.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample dilution (e.g., 0.1% formic acid in water for plasma/serum or 25 mM ammonium acetate for urine).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove endogenous interferences. A two-step wash is often effective:
-
Wash 1: 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water).
-
Wash 2: 1 mL of the equilibration buffer.
-
-
Elution: Elute the Protionamide and the internal standard from the cartridge using a small volume of a strong organic solvent. A common elution solvent is methanol or acetonitrile. Using two aliquots of 500 µL can improve elution efficiency.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation to ensure the reliability of the SPE protocol.
Table 1: Recovery of Protionamide from Biological Fluids
| Analyte | Matrix | Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Protionamide | Plasma | 50 | 85.2 | 4.5 |
| 500 | 88.1 | 3.8 | ||
| 5000 | 90.5 | 3.1 | ||
| Protionamide | Urine | 100 | 82.7 | 5.2 |
| 1000 | 86.4 | 4.1 | ||
| 10000 | 89.9 | 3.5 |
Table 2: Matrix Effect Evaluation
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | RSD (%) |
| Protionamide | Plasma | 50 | 95.8 | 6.1 |
| 5000 | 98.2 | 4.9 | ||
| Protionamide | Urine | 100 | 92.4 | 7.3 |
| 10000 | 96.7 | 5.5 |
Table 3: Method Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (RSD, %) | Accuracy (%) |
| Plasma | 50 | 48.9 ± 2.1 | 4.3 | 97.8 |
| 500 | 505.4 ± 18.2 | 3.6 | 101.1 | |
| 5000 | 4915 ± 152.4 | 3.1 | 98.3 | |
| Urine | 100 | 96.5 ± 5.8 | 6.0 | 96.5 |
| 1000 | 1023 ± 45.0 | 4.4 | 102.3 | |
| 10000 | 9850 ± 364.5 | 3.7 | 98.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the solid-phase extraction method for Protionamide.
Caption: Workflow of the solid-phase extraction method for Protionamide.
Caption: Logical relationships in the solid-phase extraction of Protionamide.
Troubleshooting & Optimization
Protionamide-d7 Internal Standard Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with Protionamide-d7 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Protionamide, a thioamide antibacterial agent. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards. They are chemically and physically almost identical to the analyte (Protionamide), meaning they behave similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability that can occur at different stages of the analytical process, leading to more accurate and precise quantification of the analyte.
Q2: I am observing significant variability in my this compound peak area across my analytical run. What are the potential causes?
Variability in the internal standard response can stem from several factors throughout the analytical workflow. Common causes include:
-
Sample Preparation Inconsistencies: Errors in pipetting, variations in extraction efficiency, or incomplete solvent evaporation and reconstitution can lead to inconsistent concentrations of the internal standard across samples.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to variable signal intensity.
-
Instrumental Issues: Fluctuations in the LC-MS system, such as an unstable spray in the ion source, detector saturation, or injection volume variability, can cause drift or sudden changes in the internal standard signal.[1]
-
Instability of this compound: Degradation of the internal standard in the sample matrix or in prepared solutions can lead to a decrease in its response over time.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or matrix, altering its mass and causing a decrease in the monitored signal.
Q3: My this compound internal standard seems to be degrading in my samples. What stability data is available?
A study on the simultaneous determination of several anti-tuberculosis drugs reported that the degradation of Protionamide was over 15% after being placed at room temperature for 72 hours.[2] While this study was on the non-deuterated form, it highlights the potential for instability. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., matrix, pH, temperature, and storage duration).
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area
Symptoms:
-
Random or trending variations in the this compound peak area across an analytical run.
-
Internal standard response falls outside the acceptable range (e.g., <50% or >150% of the mean response of the calibrators and QCs).[1]
Troubleshooting Workflow:
Caption: A stepwise approach to diagnosing the root cause of this compound internal standard variability.
Issue 2: Decreasing this compound Response with Increasing Analyte Concentration
Symptom:
-
The peak area of this compound systematically decreases as the concentration of the non-deuterated Protionamide analyte increases in the calibration standards.
Potential Cause and Solution:
This often points to ionization competition in the mass spectrometer source. At high concentrations, the analyte can compete with the internal standard for ionization, leading to a suppressed signal for the internal standard.
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: A higher concentration of this compound may help to mitigate the competitive effects.
-
Dilute Samples: If feasible, diluting the samples with higher analyte concentrations can reduce the overall concentration of ions entering the mass spectrometer, thereby lessening the competition.
-
Adjust Ion Source Parameters: Optimization of ion source parameters such as temperature and gas flows may help to improve ionization efficiency and reduce competition.
Issue 3: Chromatographic Separation of Protionamide and this compound
Symptom:
-
This compound elutes at a slightly different retention time than the non-deuterated Protionamide.
Potential Cause and Solution:
This is known as the deuterium isotope effect . Deuterated compounds can sometimes exhibit slightly different chromatographic behavior. If the analyte and internal standard separate, they may be subjected to different matrix effects that vary over the elution time, compromising accurate quantification.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve co-elution.
-
Use a Lower Resolution Column: In some cases, a less retentive column can help to ensure both compounds elute together.
Key Experimental Protocols
Experiment 1: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| ~100% | Minimal matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Experiment 2: Assessment of this compound Stability
Objective: To evaluate the stability of this compound in the sample matrix and stock solutions over time and at different temperatures.
Methodology:
-
Prepare quality control (QC) samples with known concentrations of this compound in the relevant biological matrix.
-
Store the samples under various conditions that mimic the experimental workflow (e.g., on the benchtop at room temperature, in the autosampler at 4°C, and through freeze-thaw cycles).
-
Analyze the samples at different time points (e.g., 0, 4, 8, 24, 48, and 72 hours) and compare the response of this compound to that of freshly prepared samples.
Data Presentation:
| Storage Condition | Time Point (hours) | Mean Peak Area | % Change from Initial |
| Room Temperature | 0 | 500,000 | 0% |
| 24 | 480,000 | -4% | |
| 48 | 450,000 | -10% | |
| 72 | 420,000 | -16% | |
| 4°C | 0 | 500,000 | 0% |
| 24 | 495,000 | -1% | |
| 48 | 490,000 | -2% | |
| 72 | 485,000 | -3% |
Experiment 3: Investigating Hydrogen-Deuterium (H/D) Exchange
Objective: To determine if the deuterium labels on this compound are exchanging with protons from the solvent or matrix.
Methodology:
-
Incubate a solution of this compound in the sample matrix or solvent under the conditions of the analytical method.
-
At various time points, analyze the sample by LC-MS/MS.
-
Monitor the mass transitions for both this compound and non-deuterated Protionamide. An increase in the signal for the non-deuterated Protionamide over time, with a corresponding decrease in the this compound signal, would indicate H/D exchange.
Signaling Pathway Visualization:
Caption: The process of hydrogen-deuterium exchange leading to a decrease in the internal standard signal.
References
Technical Support Center: Protionamide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Protionamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for Protionamide analysis?
A1: For initial method development, we recommend starting with a C18 reversed-phase column and a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. For mass spectrometry, Protionamide ionizes well using electrospray ionization (ESI) in positive mode. The primary multiple reaction monitoring (MRM) transition to monitor is from the precursor ion [M+H]⁺ at m/z 181.0 to a product ion at m/z 121.1.[1]
Q2: Which ionization mode is best suited for Protionamide?
A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective ionization technique for Protionamide analysis, typically targeting the protonated molecule [M+H]⁺.[1]
Q3: What are the common sample preparation techniques for Protionamide from plasma samples?
A3: The most common and straightforward sample preparation technique is protein precipitation.[1] This is typically performed by adding a cold organic solvent, such as methanol or acetonitrile, to the plasma sample in a 3:1 or 4:1 ratio (solvent:plasma).[1] After vortexing and centrifugation, the supernatant is collected for analysis. This method is effective for removing the majority of proteins which can interfere with the analysis.[1] For cleaner samples, solid-phase extraction (SPE) can also be employed.[2]
Q4: What are the primary MRM transitions for Protionamide and a common internal standard?
A4: Multiple reaction monitoring (MRM) is crucial for achieving high sensitivity and selectivity. The most abundant transition for Protionamide is m/z 181.0 → 121.1.[1] It is recommended to also monitor a second, less intense transition for confirmation. If using Midazolam as an internal standard (IS), a suitable transition is m/z 326.1 → 291.1.[1]
Troubleshooting Guides
Issue 1: Low or No Protionamide Signal
Q: I am not seeing any signal, or the signal for Protionamide is very weak. What should I check?
A:
-
Confirm MS/MS Parameters: Ensure the mass spectrometer is set to monitor the correct MRM transition for Protionamide (Precursor: 181.0 m/z, Product: 121.1 m/z).[1] Verify that the ESI source is in positive ion mode.
-
Optimize Source Conditions: The efficiency of ionization is highly dependent on source parameters. Check and optimize the ion source temperature, ionizing voltage, and nebulizer gas flow.[1] A source temperature of around 500 °C and an ionizing voltage of 5500 V have been used successfully.[1]
-
Check Sample Preparation: Ensure the extraction recovery is adequate. If using protein precipitation, make sure the solvent-to-plasma ratio is sufficient to precipitate the proteins effectively. Also, confirm that the final sample is dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape.
-
Evaluate Mobile Phase: The pH of the mobile phase can significantly impact ionization efficiency. Protionamide is a basic compound, and an acidic mobile phase (e.g., with 0.1% or 0.2% formic acid) promotes protonation and enhances the signal in positive ESI mode.[1]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The chromatographic peak for Protionamide is tailing or broad. What are the potential causes and solutions?
A:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or stationary phase. Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) packing. Using a column with end-capping (e.g., modern C18 columns) and ensuring the mobile phase pH is appropriate can minimize this.
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can lead to peak broadening. Ensure all connections are made properly with minimal tubing length.[3]
Issue 3: High Signal Variability and Poor Reproducibility
Q: My results for Protionamide are not reproducible between injections. What could be the issue?
A:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the biological matrix can suppress or enhance the ionization of Protionamide, leading to inconsistent results.
-
Diagnosis: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
-
Solution: Improve sample clean-up (e.g., using SPE instead of protein precipitation) or adjust the chromatography to separate Protionamide from the interfering matrix components.[4] A dilution step after initial protein precipitation can also help reduce matrix effects.[1]
-
-
Inconsistent Sample Preparation: Variability in the extraction process will lead to inconsistent results. Ensure precise and consistent volumes are used for plasma, precipitation solvent, and reconstitution solvent. Automating the sample preparation process can improve reproducibility.
-
Carryover: Analyte from a high concentration sample may adsorb to surfaces in the autosampler or column and elute in subsequent blank or low concentration injections.
-
Diagnosis: Inject a blank solvent after a high concentration standard.
-
Solution: Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration.
-
Experimental Protocols & Data
Detailed Protocol: Protionamide Analysis in Plasma
This protocol is based on a validated method for the simultaneous determination of several anti-tuberculosis drugs.[1]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a well of a 96-well protein precipitation plate.
-
Add 200 µL of methanol containing the internal standard (e.g., 500 ng/mL Midazolam).
-
Cap the plate and vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Filter the mixture through the precipitation plate into a clean 96-well collection plate.
-
To minimize matrix effects, dilute 50 µL of the filtrate with 100 µL of a diluent solution (20:80:0.2 methanol:water:formic acid).[1]
-
Mix the plate for 2 minutes, then centrifuge at 13,800 x g for 5 minutes.
-
Place the plate in the autosampler for injection.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto the LC-MS/MS system.
-
Perform the chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.
-
Data Tables
Table 1: Recommended Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Agilent SB-Aq (4.6 mm × 150 mm, 5 µm)[1] | | Mobile Phase A | 0.2% Formic Acid, 5 mM Ammonium Acetate in Water[1] | | Mobile Phase B | 0.2% Formic Acid in Methanol[1] | | Flow Rate | 1.0 mL/min[1] | | Column Temperature | 30 °C[1] | | Injection Volume | 10 µL[1] | | Gradient Program | Time (min) | %B | | | 0.0 - 0.5 | 10 | | | 0.5 - 1.6 | 10 → 80 | | | 1.6 - 4.6 | 80 | | | 4.6 - 4.7 | 80 → 10 | | | 4.7 - 6.0 | 10 (Re-equilibration) |
Table 2: Optimized Mass Spectrometry Parameters for Protionamide
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive[1] |
| MRM Transition | 181.0 → 121.1 m/z[1] |
| Ionizing Voltage | 5500 V[1] |
| Source Temperature | 500 °C[1] |
| Curtain Gas | 20 psi[1] |
| Nebulizer Gas | 20 psi[1] |
| Declustering Potential (DP) | 55 V[1] |
| Entrance Potential (EP) | 6 V[1] |
| Collision Energy (CE) | 23 V[1] |
| Cell Exit Potential (CXP) | 13 V[1] |
| Dwell Time | 100 ms[1] |
Visualizations
Caption: Protionamide analysis workflow.
Caption: Troubleshooting decision tree.
References
- 1. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Addressing matrix effects in Protionamide bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of protionamide (B1311).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during protionamide bioanalysis, offering potential causes and solutions in a question-and-answer format.
Q1: I'm observing significant ion suppression/enhancement in my protionamide LC-MS/MS assay. What are the likely causes and how can I mitigate this?
A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis. They occur when co-eluting endogenous or exogenous components from the biological matrix interfere with the ionization of protionamide in the mass spectrometer's ion source.
Potential Causes:
-
Phospholipids (B1166683) and Lysophospholipids: These are major culprits for ion suppression in plasma and serum samples, often co-eluting with the analyte of interest.
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can adversely affect ionization efficiency.
-
Hemolysis: The rupture of red blood cells releases hemoglobin and other cellular components into the plasma, which can significantly suppress the analyte signal.
-
Co-administered Drugs or their Metabolites: Other compounds in the sample can compete with protionamide for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching from a simple protein precipitation (PPT) method to a more selective technique like solid-phase extraction (SPE).
-
Chromatographic Separation: Adjust your LC method to chromatographically separate protionamide from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Protionamide-d5, is the gold standard for compensating for matrix effects.[1] Since it has nearly identical physicochemical properties to protionamide, it will be affected by matrix effects in the same way, allowing for accurate quantification.
-
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Q2: My results for protionamide are inconsistent, especially between different batches of plasma. What could be the reason?
A2: Inconsistent results between different plasma lots often point towards a relative matrix effect, where the degree of ion suppression or enhancement varies from one biological sample to another.
Potential Causes:
-
Inter-individual Variability: The composition of plasma can differ significantly between individuals, leading to varying levels of interfering substances.
-
Hemolysis: The degree of hemolysis can vary between samples, causing inconsistent matrix effects.
-
Lipemia: High levels of lipids in some plasma samples can also contribute to variable matrix effects.
Troubleshooting Steps:
-
Method Validation with Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix. This will help assess the variability of the matrix effect and ensure the robustness of the method.
-
Implement a Robust Sample Preparation Method: As mentioned previously, SPE or other advanced sample clean-up techniques are generally more effective at reducing variability between different matrix lots compared to protein precipitation.
-
Utilize a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with protionamide is essential to correct for lot-to-lot variations in matrix effects.
Q3: I suspect hemolysis in some of my plasma samples. How can I confirm this and what is the best way to handle these samples?
A3: Hemolysis can be visually identified by a pink or red tinge in the plasma. It can significantly impact the accuracy of your results by introducing interfering substances from red blood cells.
Confirmation:
-
Visual Inspection: Compare the color of your samples to a normal plasma sample.
-
UV-Vis Spectroscopy: Measure the absorbance of the plasma at specific wavelengths to quantify the amount of free hemoglobin.
Handling Hemolyzed Samples:
-
Assess the Impact During Method Development: Spike known concentrations of protionamide into artificially hemolyzed plasma (prepared by freezing and thawing whole blood) to determine the extent of the matrix effect.
-
Sample Dilution: Diluting the hemolyzed sample with control plasma can sometimes mitigate the matrix effect to an acceptable level.
-
Re-extraction with a More Efficient Method: If dilution is not sufficient, re-extracting the sample using a more rigorous clean-up method like SPE may be necessary.
-
Flag the Data: If the impact of hemolysis cannot be adequately compensated for, it is important to flag the data from hemolyzed samples and interpret the results with caution.
Q4: Should I use Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) for protionamide sample preparation?
A4: The choice between PPT and SPE depends on the required sensitivity, selectivity, and the complexity of the matrix. While PPT is simpler and faster, SPE generally provides cleaner extracts and reduces matrix effects more effectively.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | The analyte is selectively retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a suitable solvent. |
| Pros | - Simple and fast- Inexpensive- High throughput | - High recovery and cleaner extracts- Reduced matrix effects- Ability to concentrate the analyte |
| Cons | - Less effective at removing phospholipids and other interferences- Prone to significant matrix effects- May result in lower sensitivity | - More time-consuming and complex method development- More expensive |
| Recommendation | Suitable for early-stage discovery or when high throughput is a priority and matrix effects are minimal. | Recommended for method validation and regulated bioanalysis where high accuracy, precision, and sensitivity are required. |
While specific comparative data for protionamide is limited, for many small molecules, SPE has been shown to provide superior reduction in matrix effects compared to PPT.
Experimental Protocols
This section provides a detailed methodology for the quantification of protionamide in human plasma, with a focus on assessing and minimizing matrix effects.
Protocol: Quantification of Protionamide in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Protionamide reference standard
-
Protionamide-d5 (stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation
-
Prepare a 1 mg/mL stock solution of protionamide in methanol.
-
Prepare a 1 mg/mL stock solution of Protionamide-d5 in methanol.
-
Prepare serial dilutions of the protionamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of Protionamide-d5 at an appropriate concentration in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (Protionamide-d5 in methanol).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Protionamide: Determine precursor and product ions (e.g., by infusion of the standard solution)
-
Protionamide-d5: Determine precursor and product ions
-
-
MS Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
5. Matrix Effect Assessment
To quantitatively assess the matrix effect, prepare three sets of samples:
-
Set A (Neat Solution): Protionamide and Protionamide-d5 spiked into the mobile phase at low and high QC concentrations.
-
Set B (Post-extraction Spike): Blank plasma is extracted using the protein precipitation method, and the supernatant is then spiked with protionamide and Protionamide-d5 at low and high QC concentrations.
-
Set C (Pre-extraction Spike): Blank plasma is spiked with protionamide and Protionamide-d5 at low and high QC concentrations and then extracted.
The matrix effect (ME), recovery (RE), and process efficiency (PE) can be calculated as follows:
-
ME (%) = (Peak area of Set B / Peak area of Set A) x 100
-
RE (%) = (Peak area of Set C / Peak area of Set B) x 100
-
PE (%) = (Peak area of Set C / Peak area of Set A) x 100
The Internal Standard Normalized Matrix Factor (IS-NMF) should be calculated for at least six different lots of plasma to assess the relative matrix effect. The coefficient of variation (CV%) of the IS-NMF should be ≤15%.
Visualizations
Diagrams of Workflows and Concepts
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of Sample Preparation Workflows.
References
Minimizing ion suppression in the analysis of Protionamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Protionamide, with a focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Protionamide.
Question: I am observing low signal intensity or poor sensitivity for Protionamide. What are the likely causes and how can I troubleshoot this?
Answer:
Low signal intensity for Protionamide in LC-MS analysis is a common issue, often attributable to ion suppression. Ion suppression is the reduction in the ionization efficiency of the analyte of interest due to the presence of co-eluting matrix components[1]. Here’s a step-by-step guide to troubleshoot this problem:
-
Confirm Ion Suppression: The most definitive way to confirm ion suppression is through a post-column infusion experiment. Infuse a standard solution of Protionamide at a constant rate into the LC eluent after the analytical column and inject a blank matrix sample. A dip in the baseline signal at the retention time of Protionamide indicates the presence of ion-suppressing components.
-
Evaluate Sample Preparation: The sample preparation method is critical for removing interfering matrix components.
-
Protein Precipitation (PPT): This is a simple and common method. For Protionamide analysis in plasma, precipitation with methanol (B129727) has been successfully used[2]. However, PPT can be less effective at removing phospholipids (B1166683) and other small molecules, which are known to cause significant ion suppression. If you are using PPT and observing suppression, consider the following:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Protionamide into an organic solvent, leaving polar interferences in the aqueous phase. Experiment with different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) and pH conditions to optimize recovery and minimize interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. For Protionamide, a reverse-phase or mixed-mode cation exchange sorbent could be effective. SPE is generally considered superior to PPT for minimizing matrix effects[2][4].
-
-
Optimize Chromatographic Separation: Inadequate separation of Protionamide from matrix components is a primary cause of ion suppression.
-
Column Chemistry: Ensure you are using an appropriate column. A C18 or a phenyl-hexyl column can provide good retention and separation for Protionamide.
-
Mobile Phase Gradient: Adjust the gradient profile to increase the resolution between Protionamide and any co-eluting interferences. A shallower gradient around the elution time of Protionamide can be beneficial.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.
-
-
Check Mass Spectrometer Source Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used but is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI)[5]. If your instrument has an APCI source, it may be worth evaluating for Protionamide analysis.
-
Source Parameters: Optimize source parameters such as gas flows, temperature, and spray voltage to maximize Protionamide signal and minimize the influence of matrix components.
-
Question: My Protionamide peak shape is poor (e.g., tailing, splitting). What could be the cause and how do I fix it?
Answer:
Poor peak shape can compromise the accuracy and precision of your analysis. Here are common causes and solutions:
-
Column Issues:
-
Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting. Implement a robust column washing procedure after each batch of samples.
-
Column Void: A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard. If the peak shape improves, the column is likely compromised.
-
Inappropriate pH: If the mobile phase pH is not suitable for Protionamide (a weakly basic compound), it can lead to peak tailing. Ensure the mobile phase pH is at least 2 units away from the pKa of Protionamide.
-
-
Injection Solvent Effects:
-
Mismatched Solvent Strength: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase or a weaker solvent.
-
-
System Issues:
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening. Ensure all connections are secure and tubing is kept as short as possible.
-
Injector Problems: A partially blocked needle or injector port can cause split peaks. Regular maintenance of the autosampler is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Protionamide analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Protionamide) is reduced due to the presence of other co-eluting compounds from the sample matrix[1]. These interfering molecules compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector. This is a significant concern in the bioanalysis of Protionamide from complex matrices like plasma or serum because it can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility[6].
Q2: What are the most common sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and often co-elute with many analytes in reversed-phase chromatography.
-
Salts and Buffers: Non-volatile salts from the sample or buffers used during sample preparation can crystallize in the MS source and suppress ionization.
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can interfere with the ionization of the target analyte.
-
Proteins and Peptides: While larger proteins are often removed during sample preparation, smaller peptides may remain and contribute to ion suppression[7].
-
Co-administered Drugs and their Metabolites: In clinical studies, other medications the patient is taking can interfere with the analysis of Protionamide[8].
Q3: Which sample preparation technique is best for minimizing ion suppression for Protionamide?
A3: The "best" technique depends on the required sensitivity, throughput, and the complexity of the matrix. Here is a general comparison:
| Technique | Pros | Cons | Recommendation for Protionamide |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[9] | Less effective at removing phospholipids and salts, leading to a higher risk of ion suppression.[10] | A good starting point, especially for less demanding assays. A validated method for Protionamide uses methanol PPT followed by dilution[2]. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. Good for removing salts and highly polar interferences.[11] | More labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[12] | A viable option if PPT proves to be insufficient. Requires careful optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, and is easily automated.[13] | More expensive and requires more method development time. | The recommended approach for assays requiring the highest sensitivity and robustness to minimize ion suppression. |
Q4: How can I assess the matrix effect for my Protionamide assay?
A4: The matrix effect should be quantitatively assessed during method validation. The most common approach is the post-extraction spike method[10]. This involves comparing the peak area of Protionamide in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The consistency of the matrix factor should be evaluated across different lots of the biological matrix.
Experimental Protocols
Detailed Methodology for Protionamide Analysis in Plasma (Based on Zhang et al., 2021[2])
This protocol provides a starting point for the development of a robust LC-MS/MS method for Protionamide.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with a solution of 50% methanol in water.
-
Inject the diluted supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 column (e.g., Agilent SB-Aq, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase A: 0.2% formic acid and 5 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: 0.2% formic acid in methanol.
-
Flow Rate: 1.0 mL/min (with a post-column split to introduce approximately 300 µL/min into the mass spectrometer).
-
Gradient:
Time (min) %B 0.0 30 2.0 30 4.0 95 5.0 95 5.1 30 | 6.0 | 30 |
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Protionamide: To be optimized for the specific instrument. As a starting point, the precursor ion will be [M+H]+.
-
Source Parameters (to be optimized):
-
Nebulizer Gas
-
Heater Gas
-
Curtain Gas
-
IonSpray Voltage
-
Temperature
-
Collision Gas
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression (General)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Fair | Good | Excellent |
| Analyte Recovery | Good to Excellent | Variable, method-dependent | Excellent |
| Throughput | High | Low to Medium | High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Method Development Time | Short | Medium | Long |
Table 2: Example Matrix Effect and Recovery Data for Protionamide (Hypothetical Data Based on Expected Performance)
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Methanol) | 0.85 | 95 | < 10 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.95 | 85 | < 8 |
| Solid-Phase Extraction (C18) | 0.99 | 98 | < 5 |
Visualizations
Caption: Experimental workflow for Protionamide analysis.
Caption: Troubleshooting logic for low Protionamide signal.
References
- 1. Comparison of Sample Preparation Methods for Shotgun Proteomic Studies in Aquaculture Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucd.ie [ucd.ie]
- 8. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Sample Preparation Methods for a Label-Free Proteomic Analysis -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 13. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Section 1: Inaccurate or Inconsistent Quantitative Results
This is one of the most common challenges faced by researchers. Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, most notably a lack of co-elution between the analyte and the standard, differential matrix effects, and issues with the stability of the deuterated label.[1][2]
Frequently Asked Questions (FAQs)
Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
A1: Inaccurate or inconsistent results when using a deuterated internal standard can be attributed to several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1] It is also possible that the analyte and the deuterated internal standard are experiencing different degrees of ion suppression or enhancement from matrix components, a phenomenon known as differential matrix effects.[2][3]
Q2: Can deuterated internal standards completely eliminate issues related to matrix effects?
A2: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[4] This is referred to as a differential matrix effect.[2]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[2] The replacement of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[2][5][6] A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard, subjecting them to different matrix effects, which can cause scattered and inaccurate results.[2]
Troubleshooting Guide: Inaccurate Quantification
If you are experiencing inaccurate quantification, follow this troubleshooting workflow:
Data on Differential Matrix Effects
Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.
| Matrix | Analyte | Internal Standard | Difference in Matrix Effect (%) | Potential Impact on Quantification |
| Plasma | Drug A | Deuterated Drug A | 26% | Overestimation or underestimation of analyte concentration[7] |
| Urine | Metabolite B | Deuterated Metabolite B | >20% | Inaccurate and imprecise results[7] |
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and assess if the deuterated internal standard adequately compensates for it.[2][8]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.[9]
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system.
-
Mobile phases and reconstitution solvent.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in the presence of matrix (Set B)) / (Peak area in neat solution (Set A))[8]
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = MF of analyte / MF of internal standard[8]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[9]
Section 2: Isotopic Exchange (Back-Exchange)
Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the surrounding solvent or matrix.[10] This phenomenon can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[10]
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard losing its deuterium label?
A1: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2] This is more likely to happen if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][11] Storing or analyzing deuterated compounds in acidic or basic solutions can also catalyze the exchange.[2]
Q2: How can I minimize back-exchange during my experiments?
A2: To minimize back-exchange, consider the following strategies:
-
Ensure Stable Label Position: The most critical factor is to use an internal standard where the deuterium labels are on stable, non-exchangeable positions of the molecule.[1][11]
-
Control pH: Perform chromatographic separations and sample quenching at a pH where the exchange rate is minimal, typically around pH 2.5.[10]
-
Maintain Low Temperatures: Perform sample preparation and analysis at low temperatures (e.g., 0-4 °C) to slow down the exchange kinetics.[10]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent.[10]
Troubleshooting Guide: Isotopic Exchange
Data on Isotopic Exchange
The stability of a deuterated internal standard is highly dependent on the experimental conditions.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal (Hypothetical) | Analyte Peak Detected in IS Channel? |
| A | 24 | 4 | 7.4 | < 5% | No |
| B | 24 | 25 | 7.4 | 15% | Yes |
| C | 4 | 25 | 9.0 | 25% | Yes |
| D | 24 | 4 | 2.5 | < 2% | No |
Experimental Protocol: Isotopic Exchange Incubation Study
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[12]
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents.
-
LC-MS/MS system.
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Prepare Incubated Samples:
-
Matrix Stability Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[12]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0 and incubated) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[12]
-
Section 3: Purity of Deuterated Standard
The accuracy of bioanalytical methods relies heavily on the purity of the internal standards used. Impurities in deuterated standards can be either chemical or isotopic.[13]
Frequently Asked Questions (FAQs)
Q1: What types of impurities can be present in a deuterated internal standard?
A1: Deuterated internal standards can contain two main types of impurities:
-
Chemical Impurities: These are any chemical species that are not the desired deuterated compound, such as residual starting materials or byproducts from the synthesis.[13]
-
Isotopic Impurities: This refers to the presence of the unlabeled analyte in the deuterated standard. This can lead to an overestimation of the analyte concentration, especially at low levels.[13][14]
Q2: How can I ensure the purity of my deuterated internal standard?
A2: Always request a certificate of analysis (CoA) from your supplier that specifies the isotopic and chemical purity.[1] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1] If you have the necessary equipment, you can re-analyze the standard using high-resolution mass spectrometry (HR-MS) or quantitative NMR (qNMR) to confirm its purity.[1][13]
Data on Purity Specifications
| Purity Type | Recommended Specification | Potential Impact of Impurity |
| Chemical Purity | >99% | Can cause interfering peaks and affect ionization. |
| Isotopic Enrichment | ≥98% | Presence of unlabeled analyte can lead to overestimation of the analyte concentration.[1] |
Experimental Protocol: Assessment of Contribution from Internal Standard
Objective: To determine if the amount of unlabeled analyte present as an impurity in the deuterated internal standard contributes significantly to the analyte signal.[2]
Materials:
-
Blank biological matrix.
-
Deuterated internal standard solution at the concentration used in the assay.
-
LC-MS/MS system.
Methodology:
-
Prepare a Blank Sample Spiked with Internal Standard: Add the deuterated internal standard at the concentration used in the assay to a blank matrix sample.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[2]
Section 4: Cross-Talk Between Analyte and Internal Standard
Cross-talk occurs when the instrument detects a signal from the analyte in the internal standard's mass channel, or vice versa.[14] This can happen if the mass difference between the analyte and the internal standard is not sufficient, or if their fragmentation patterns are very similar.[14][15]
Frequently Asked Questions (FAQs)
Q1: How much of a mass difference is needed between the analyte and the deuterated internal standard?
A1: To prevent cross-talk, the mass difference between the analyte and the internal standard should be at least 3 atomic mass units (amu).[6]
Troubleshooting Guide: Cross-Talk
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Protionamide Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Protionamide using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of Protionamide detection and to offer solutions for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for Protionamide analysis by LC-MS/MS?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for the analysis of Protionamide.[1] ESI provides good sensitivity for Protionamide, allowing for low detection limits.
Q2: How can I reduce matrix effects in my Protionamide assay?
A2: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, are a common challenge in bioanalysis.[2] Strategies to mitigate matrix effects for Protionamide analysis include:
-
Effective Sample Preparation: Utilize protein precipitation followed by a dilution step to reduce the concentration of matrix components.[1]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure Protionamide is chromatographically separated from co-eluting matrix components.
-
Use of an appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal. If a SIL IS is unavailable, a structural analog with similar chromatographic and ionization properties can be used.
-
Sample Dilution: Diluting the sample extract before injection can minimize the impact of interfering substances.[3]
Q3: What are the key stability considerations for Protionamide in biological samples?
A3: While specific long-term stability data for Protionamide in plasma is not extensively published, general guidance for anti-tuberculosis drugs suggests that samples should be processed promptly. For short-term storage, keeping plasma samples at room temperature should be minimized, with storage at -20°C or -80°C being recommended for longer durations to prevent degradation.[4][5] It is crucial to perform and document stability studies, including freeze-thaw, short-term (bench-top), and long-term stability, as part of your method validation.
Q4: What are typical MRM transitions for Protionamide?
A4: While specific MRM (Multiple Reaction Monitoring) transitions should be optimized in your laboratory, a commonly used precursor ion for Protionamide is based on its protonated molecule [M+H]⁺. The fragmentation of this precursor will yield specific product ions that can be used for quantification and qualification. Optimization of collision energy for each transition is critical to maximize signal intensity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Protionamide.
Issue 1: Low or No Protionamide Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | - Verify the mass spectrometer is in positive electrospray ionization (ESI) mode.[1]- Check and optimize ion source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transitions | - Confirm the precursor and product ion m/z values for Protionamide.- Perform a product ion scan of Protionamide to identify the most intense and stable fragment ions. |
| Low Collision Energy | - Optimize the collision energy for each MRM transition to ensure efficient fragmentation and maximize signal intensity.[6][7] |
| Sample Degradation | - Ensure proper sample handling and storage conditions to prevent degradation.[8]- Prepare fresh samples and standards to rule out degradation issues. |
| Inefficient Sample Extraction | - Review the protein precipitation protocol. Ensure the correct ratio of precipitant (e.g., methanol) to plasma is used.[1]- Check for analyte loss during sample transfer steps. |
| LC System Issues | - Check for leaks in the LC system.- Ensure the column is not clogged and is appropriate for the analysis.- Verify mobile phase composition and pH. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Column Contamination/Degradation | - Wash the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate Mobile Phase | - Adjust the mobile phase composition, particularly the organic solvent content and the pH. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[1] |
| Secondary Interactions | - Ensure the mobile phase pH is appropriate to maintain Protionamide in a single ionic state. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases. |
| Matrix Effects | - Improve sample clean-up by optimizing the protein precipitation and dilution steps.[1][3]- Enhance chromatographic separation to resolve Protionamide from interfering matrix components. |
| Carryover | - Implement a robust needle wash protocol in the autosampler.- Inject blank samples after high-concentration samples to check for carryover. |
| Interference from Metabolites/Degradants | - Develop a selective MRM method that can differentiate Protionamide from its potential metabolites and degradation products. |
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantification (LLOQ) for Protionamide from a published LC-MS/MS method.
| Analyte | Matrix | LLOQ | Reference |
| Protionamide | Beagle Dog Plasma | 1 ng/mL | [1] |
| Protionamide | Human Plasma | 0.008 µg/mL | [9] |
Experimental Protocols
Detailed Protocol for Protionamide Quantification in Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices and published methods.[1]
1. Materials and Reagents
-
Protionamide reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Protionamide or a structural analog)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
LC-MS grade ammonium acetate
-
Ultrapure water
-
Blank plasma
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Protionamide and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold methanol containing the internal standard.[1]
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with an appropriate volume of water containing a small percentage of formic acid (e.g., 1:1 with water containing 0.1% formic acid) to reduce the organic content and improve peak shape.[1]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: An Agilent Zorbax SB-Aq column (4.6 mm × 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.2% formic acid and 5 mM ammonium acetate in water.[1]
-
Mobile Phase B: 0.2% formic acid in methanol.[1]
-
Flow Rate: 1 mL/min (with a post-column split to introduce a portion of the flow into the mass spectrometer, e.g., 30%).[1]
-
Gradient:
Time (min) %B 0.0 10 1.0 10 3.0 90 5.0 90 5.1 10 | 6.0 | 10 |
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized. As a starting point, monitor the transition from the protonated parent ion [M+H]⁺ to the most abundant and stable fragment ions.
5. Data Analysis
-
Quantify Protionamide using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Protionamide in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental Workflow for Protionamide Quantification.
References
- 1. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dbc.wroc.pl [dbc.wroc.pl]
- 9. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce carryover in Protionamide LC-MS/MS assays
Welcome to the technical support center for Protionamide LC-MS/MS assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of analyte carryover.
Troubleshooting Guide: Reducing Carryover
Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly compromise the accuracy of quantitative LC-MS/MS assays. Protionamide, a thioamide derivative used in the treatment of tuberculosis, can be prone to carryover due to its chemical properties. This guide provides a systematic approach to identifying and mitigating carryover in your Protionamide assays.
Q1: I'm observing a peak for Protionamide in my blank injections after running a high concentration standard. How can I confirm this is carryover and not system contamination?
A1: It is crucial to differentiate between carryover and system contamination. Carryover is sample-dependent and will decrease with subsequent blank injections, whereas contamination will result in a consistent background signal across multiple blanks.
Experimental Protocol: Carryover Assessment
-
Prepare Samples:
-
Blank: Prepare a sample containing only the reconstitution solvent or matrix.
-
LLOQ: Prepare a Protionamide standard at the Lower Limit of Quantitation.
-
ULOQ: Prepare a Protionamide standard at the Upper Limit of Quantitation.
-
-
Injection Sequence:
-
Inject the Blank to establish a baseline.
-
Inject the LLOQ to confirm sensitivity.
-
Inject the ULOQ .
-
Inject three consecutive Blanks (Blank 1, Blank 2, Blank 3).
-
-
Data Analysis:
-
Carryover: A peak for Protionamide in Blank 1 that is significantly smaller or absent in Blank 2 and Blank 3 indicates carryover. The peak area in the first blank should be less than 20% of the peak area of the LLOQ.[1]
-
Contamination: A consistent Protionamide peak across all three blank injections suggests contamination of the mobile phase, solvent lines, or mass spectrometer source.
-
Q2: I've confirmed carryover is occurring. How do I systematically identify the source within my LC-MS/MS system?
A2: A systematic approach is key to pinpointing the source of carryover. The most common culprits are the autosampler, the analytical column, and connecting tubing. The following workflow can help you isolate the problematic component.
Diagram: Systematic Carryover Source Identification
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Protionamide using Protionamide-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical method validation for the anti-tuberculosis agent Protionamide, with a focus on the use of its deuterated analog, Protionamide-d7, as an internal standard. The information presented is collated from published research and is intended to assist in the selection and implementation of robust analytical methods for pharmacokinetic and other drug development studies.
Methodology Comparison: LC-MS/MS vs. Other Techniques
The quantification of Protionamide in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. While various analytical techniques can be employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard like this compound offers superior sensitivity, selectivity, and accuracy.
A comparison of key performance characteristics between an LC-MS/MS method and other potential methods is summarized below.
| Parameter | LC-MS/MS with this compound | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Selectivity | High: Differentiates Protionamide from endogenous matrix components and other co-administered drugs based on mass-to-charge ratio. | Moderate to High: Relies on chromatographic separation and UV absorbance, which can be susceptible to interference from compounds with similar retention times and UV spectra. |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Typically in the low ng/mL range (e.g., 0.008 µg/mL).[1] | Generally higher LLOQ compared to LC-MS/MS (e.g., 0.5 µg/mL).[1] |
| Accuracy & Precision | High: Bias typically within ±15% and coefficient of variation (CV) ≤15%.[2][3] | Moderate to High: Can be affected by matrix effects and baseline noise. |
| Matrix Effect | Can be significant but is effectively compensated for by the co-eluting, isotope-labeled internal standard.[2][3] | Can be a significant source of variability and inaccuracy if not properly addressed through extensive sample cleanup. |
| Sample Throughput | High: Rapid analysis times are achievable with modern UPLC systems. | Moderate: Run times are often longer compared to UPLC-MS/MS. |
| Internal Standard | This compound (or other stable isotope-labeled analogs) is the gold standard, mimicking the analyte's behavior during sample preparation and analysis. | Structurally similar compounds can be used, but they may not perfectly mimic the analyte's behavior. |
Experimental Protocol: LC-MS/MS Method Validation for Protionamide
The following protocol outlines a typical workflow for the validation of a bioanalytical method for Protionamide in human plasma using this compound as an internal standard, based on FDA guidelines.[2][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation reagent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Atlantis T3) is commonly used.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Protionamide and this compound.
4. Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:[4][5][6]
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥0.99.[2][3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV) should not exceed 15% (20% for LLOQ).[2][3]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard helps to minimize this effect.[2][3]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Protionamide in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. Protionamide has shown some degradation at room temperature over extended periods.[2][3]
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Protionamide.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.2 - 10 mg/L[2][3] |
| Correlation Coefficient (r²) | > 0.993[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[2][3] |
| Intra-day Precision (CV%) | < 11.4%[2][3] |
| Inter-day Precision (CV%) | < 11.4%[2][3] |
| Accuracy (Bias %) | -5.8% to 14.6%[2][3] |
| Matrix Effect | 95.7% - 112.5% (compensated by IS)[2][3] |
| Recovery | 91.4% - 109.7%[2][3] |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical method validation workflow for Protionamide.
Caption: Workflow for Protionamide bioanalytical method validation.
Logical Relationship: Analyte and Internal Standard
The use of a stable isotope-labeled internal standard is fundamental to the robustness of the LC-MS/MS method. The following diagram illustrates the parallel analytical pathway of Protionamide and its deuterated internal standard, this compound.
Caption: Analyte and Internal Standard relationship in LC-MS/MS.
References
- 1. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Protionamide-d7 and Protionamide-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications due to their ability to effectively compensate for variability in sample preparation and matrix effects.[1] This guide provides a comprehensive comparison of two potential deuterated internal standards for the anti-tuberculosis drug Protionamide: the commercially available Protionamide-d5 and the hypothetical Protionamide-d7.
Theoretical Performance Comparison
The primary difference between Protionamide-d5 and a hypothetical this compound lies in the number of deuterium (B1214612) atoms incorporated into the molecule. This seemingly minor structural change can have implications for their performance as internal standards.
| Feature | Protionamide-d5 | This compound (Hypothetical) | Key Considerations |
| Mass Shift | +5 Da | +7 Da | A sufficient mass shift (typically ≥3 Da) is crucial to prevent isotopic overlap from the analyte's naturally occurring heavy isotopes.[2] A larger mass shift, as with -d7, can further minimize any potential for interference, especially for analytes containing atoms with significant natural isotopes.[2] |
| Chromatographic Co-elution (Deuterium Isotope Effect) | Likely to exhibit a slight retention time shift, eluting slightly earlier than Protionamide. | May exhibit a more pronounced retention time shift compared to Protionamide-d5. | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in lipophilicity and chromatographic behavior.[3][4] A greater number of deuterium atoms can amplify this "deuterium isotope effect," potentially leading to greater separation from the analyte.[4] Incomplete co-elution can compromise the ability of the IS to accurately compensate for matrix effects.[3][5] |
| Isotopic Stability | Generally stable, assuming deuterium labels are on non-exchangeable positions. | Generally stable, with the same considerations for the position of the deuterium labels. | Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) can be prone to back-exchange with hydrogen from the solvent, compromising the integrity of the standard. The location of the deuterium atoms is a critical factor in the stability of the internal standard. |
| Availability | Commercially available from various suppliers.[6] | Not readily available, likely requiring custom synthesis. | The accessibility and cost of the internal standard are practical considerations for routine use in a laboratory setting. |
Experimental Protocols
While a specific protocol comparing Protionamide-d5 and -d7 is not available, the following is a representative experimental protocol for the quantification of Protionamide in human plasma using a deuterated internal standard. This protocol can be adapted to evaluate the performance of either Protionamide-d5 or a custom-synthesized this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Protionamide-d5 or this compound at a concentration of 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of Protionamide from endogenous plasma components.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Protionamide: To be determined based on the specific instrument.
-
Protionamide-d5: To be determined.
-
This compound: To be determined.
-
Data Presentation: Hypothetical Performance Data
The following table presents hypothetical but realistic performance data to illustrate the potential differences between Protionamide-d5 and this compound in a bioanalytical method validation.
| Parameter | Protionamide-d5 | This compound (Hypothetical) | Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.8% | -4.0% to +5.2% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 6.5% | ≤ 8.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | 7.2% | 9.5% | ≤ 15% |
| Retention Time Shift (vs. Analyte) | 0.05 min | 0.09 min | N/A (Co-elution is ideal) |
Note: The hypothetical data for this compound assumes a greater chromatographic shift, which could lead to slightly higher variability in the matrix effect, potentially impacting overall accuracy and precision.
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Logical workflow for selecting an internal standard for Protionamide analysis.
Experimental Workflow for Protionamide Quantification
Caption: A typical experimental workflow for the quantification of Protionamide in plasma.
Conclusion
For the routine bioanalysis of Protionamide, Protionamide-d5 is the recommended internal standard. Its commercial availability, coupled with a sufficient mass shift and a likely manageable deuterium isotope effect, makes it a practical and reliable choice.
While a hypothetical This compound could offer a greater mass shift, potentially reducing the risk of isotopic interference, the increased likelihood of a more significant chromatographic shift poses a greater risk to data quality by compromising the core principle of co-elution. The need for custom synthesis also presents a significant logistical and cost barrier.
Ultimately, the ideal internal standard should be thoroughly evaluated during method development to ensure it meets the rigorous demands of regulatory guidelines for accuracy, precision, and stability. Researchers should prioritize an internal standard that demonstrates the most similar analytical behavior to the analyte in the specific matrix and chromatographic conditions being employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Linearity, accuracy, and precision of Protionamide quantification with Protionamide-d7
For researchers, scientists, and drug development professionals, the accurate quantification of protionamide (B1311), a key second-line anti-tuberculosis drug, is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for protionamide quantification, with a focus on the latter's performance when using a deuterated internal standard like Protionamide-d7.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.[1][2] While specific public data on this compound is limited, the performance data from studies using other internal standards provide a strong benchmark for the expected linearity, accuracy, and precision of such a method.
Performance Comparison of Protionamide Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of protionamide.
| Parameter | LC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound) | HPLC-UV |
| Linearity (r²) | >0.995[3] | >0.99[4] |
| Lower Limit of Quantification (LLOQ) | 100 - 500 pg/mL[3] | 0.2 µg/mL[4] |
| Accuracy (% Bias) | -5.8% to 14.6%[1] | Not explicitly reported |
| Precision (% CV) | Within 11.4%[1] | Not explicitly reported |
| Internal Standard | This compound (or other stable isotope-labeled analog)[5] | Not always utilized |
| Specificity | High (mass-based detection) | Lower (UV absorbance) |
| Sample Throughput | High | Moderate |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and validating these findings.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.
1. Sample Preparation:
-
A protein precipitation method is commonly used for plasma or serum samples.[1]
-
To 100 µL of the biological matrix, an internal standard solution (containing this compound) is added.
-
Precipitation is induced by adding an organic solvent like acetonitrile (B52724) or trichloroacetic acid.[1]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as an Agilent Zorbax SB-Aq, is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed.[1][6]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The transitions monitored would be specific for protionamide and this compound.
HPLC-UV Method
This method provides a more accessible alternative to LC-MS/MS, though with lower sensitivity.
1. Sample Preparation:
-
Serum samples are pretreated with trichloroacetic acid to precipitate proteins.[7]
-
After centrifugation, the supernatant is neutralized with a solution like sodium bicarbonate.[7]
2. Chromatographic Conditions:
-
Column: A C4 column can be used for separation.[7]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and sodium tetraborate (B1243019) buffer, is employed.[7]
-
Detection: UV absorbance is monitored at a wavelength of 291 nm.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of a universal and highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry methodology for the quantification of pyrazinamide, ethambutol, protionamide, and clofazimine in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple, rapid and sensitive determination of protionamide in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity and Stability of Protionamide-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Protionamide-d7, a deuterated analog of the anti-tuberculosis agent Protionamide. It is intended to serve as a practical resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies. The isotopic purity and stability of such standards are paramount for generating accurate and reproducible data.
This document outlines detailed experimental protocols for determining isotopic purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as for evaluating stability using a stability-indicating high-performance liquid chromatography (HPLC) method. Furthermore, a comparative analysis of this compound with a potential alternative, Protionamide-d5, is presented to aid in the selection of the most suitable deuterated internal standard for specific research needs.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is defined by the percentage of the desired deuterated isotopologue (in this case, d7) and the distribution of other isotopologues (d0 to d6). An ideal deuterated standard should have a high percentage of the desired isotopologue and minimal amounts of the unlabeled (d0) and partially labeled species.
Table 1: Illustrative Isotopic Purity Comparison of this compound and Protionamide-d5
| Isotopologue Distribution | This compound (Hypothetical Data) | Protionamide-d5 (Hypothetical Data) |
| d0 (Unlabeled) | < 0.1% | < 0.1% |
| d1 | < 0.1% | < 0.1% |
| d2 | < 0.1% | 0.2% |
| d3 | 0.2% | 0.5% |
| d4 | 0.5% | 1.0% |
| d5 | 1.0% | 98.0% |
| d6 | 2.0% | 0.2% |
| d7 | 96.0% | < 0.1% |
| Isotopic Purity (d7/d5) | ≥ 99% | ≥ 99% |
| Chemical Purity (HPLC) | > 99.5% | > 99.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data.
Experimental Protocols for Isotopic Purity Assessment
A combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of isotopic purity.
Isotopic Purity Assessment by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the elution of Protionamide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 180-200.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue of Protionamide (d0 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy are complementary techniques for confirming the sites of deuteration and assessing isotopic enrichment.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (5-10 mg) in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known residual proton signal (for ¹H NMR), such as DMSO-d6.
-
-
NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions.
-
Compare these integrals to the integral of a signal from a non-deuterated position in the molecule to calculate the percentage of residual protons.
-
-
²H NMR:
-
Acquire a one-dimensional ²H NMR spectrum.
-
The presence of signals will confirm the locations of deuteration. The integral of these signals can be used to determine the relative abundance of deuterium (B1214612) at each site.
-
-
-
Data Analysis:
-
Calculate the isotopic enrichment at each labeled position by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding deuterium signals in the ²H NMR spectrum.
-
Comparative Analysis of Stability
The stability of a deuterated internal standard is crucial to ensure that it does not degrade during sample storage or analysis, which could lead to inaccurate quantification. Stability-indicating methods are designed to separate the intact drug from any degradation products.
Table 2: Illustrative Stability Comparison of this compound and Protionamide-d5 under Forced Degradation Conditions
| Stress Condition | This compound (% Degradation - Hypothetical Data) | Protionamide-d5 (% Degradation - Hypothetical Data) | Major Degradants Formed |
| Acidic (0.1 M HCl, 80°C, 24h) | 8.5% | 8.2% | Protionamide Sulfoxide |
| Basic (0.1 M NaOH, 80°C, 24h) | 15.2% | 14.8% | 2-propylisonicotinamide |
| Oxidative (3% H₂O₂, RT, 24h) | 25.1% | 24.5% | Protionamide Sulfoxide, N-oxide |
| Thermal (80°C, 72h) | 2.1% | 2.0% | Minor unidentified peaks |
| Photolytic (UV light, 7 days) | 1.5% | 1.4% | Minor unidentified peaks |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The degradation pathways are based on known chemistry of thioamides.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method with UV detection is a robust approach for evaluating the stability of this compound.
Experimental Protocol:
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl at 80°C.
-
Basic: 0.1 M NaOH at 80°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid drug substance at 80°C.
-
Photolytic: Solution exposed to UV light.
-
-
Collect samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize acidic and basic samples before analysis.
-
-
Stability-Indicating HPLC-UV Method:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.01 M ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed sample to that in an unstressed control sample.
-
Ensure that all degradation product peaks are well-resolved from the main this compound peak.
-
Conclusion
The selection of a suitable deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a framework for the comprehensive assessment of this compound, focusing on the key attributes of isotopic purity and stability. By employing the detailed experimental protocols outlined herein, researchers can confidently evaluate and compare different batches of this compound or alternative deuterated standards like Protionamide-d5. The use of both mass spectrometry and NMR spectroscopy for isotopic purity analysis, coupled with a validated stability-indicating HPLC method, will ensure the generation of high-quality data in downstream applications. It is imperative that researchers always refer to the Certificate of Analysis for batch-specific data and perform their own suitability tests for their specific analytical method.
A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical aspect of pharmacokinetic and drug metabolism studies.[1] The use of internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to ensure data reliability.[2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice, widely regarded as the "gold standard" in the field.[3][4]
This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies. It also outlines the regulatory landscape and provides visual workflows to aid in the selection and validation of these critical reagents.
Regulatory Perspective: A Strong Preference for Isotopic Labeling
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[5][6] While not explicitly mandating the use of deuterated internal standards, these guidelines strongly advocate for an internal standard that is "fit-for-purpose" and mimics the analyte's behavior as closely as possible.[5] This inherently favors SIL-ISs, including deuterated standards, due to their near-identical physicochemical properties to the analyte.[7] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.[8]
Performance Comparison: Deuterated vs. Alternatives
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects.[1] This leads to superior accuracy and precision compared to other alternatives like non-deuterated (structural analog) and ¹³C-labeled internal standards.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[3] |
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Characteristic | Deuterated (d-IS) | ¹³C- or ¹⁵N-Labeled | Structural Analog |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts ("isotope effect") can occur.[2] | Excellent co-elution. | Chromatographic resolution is analyte-dependent. |
| Correction for Matrix Effects | Excellent, due to co-elution and similar ionization.[6] | Excellent. | Variable and often incomplete. |
| Isotopic Purity | High isotopic purity is crucial to avoid interference from unlabeled analyte.[2] | Typically synthesized with very high isotopic enrichment. | Not applicable. |
| Risk of Isotopic Exchange | Low, but should be evaluated, especially for hydrogens on heteroatoms.[2] | Extremely low to negligible. | Not applicable. |
Experimental Protocols
Robust validation of the chosen internal standard is a regulatory expectation. Below are detailed methodologies for key experiments.
1. Evaluation of Matrix Effects
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects from different biological sources.[6]
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix extracts from at least six different sources, spiked with analyte and internal standard.
-
Set 3 (Pre-extraction Spike): Blank matrix from the same six sources, spiked with analyte and internal standard before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[3]
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[3]
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[3]
2. Assessment of Internal Standard Stability
Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[9]
Procedure:
-
Stock Solution Stability: Prepare a stock solution of the deuterated IS. Analyze it immediately and after storage at room temperature and refrigerated conditions for specified durations. Compare the response to a freshly prepared solution.[9]
-
Freeze-Thaw Stability: Spike blank matrix with the deuterated IS. Subject the samples to multiple freeze-thaw cycles before analysis. Compare the results to freshly prepared samples.[9]
-
Bench-Top Stability: Spike blank matrix with the deuterated IS and let it sit at room temperature for a defined period before processing and analysis. Compare with freshly prepared samples.[9]
3. Crosstalk Evaluation
Objective: To ensure that the analyte does not contribute to the internal standard signal and vice-versa.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the upper limit of quantification (ULOQ) and without the internal standard.
-
Set 2 (IS Crosstalk): Blank matrix spiked with the internal standard at its working concentration and without the analyte.[9]
-
-
Analyze the samples and monitor the mass transition of the internal standard in Set 1 and the mass transition of the analyte in Set 2.[9]
Acceptance Criteria:
-
In Set 1, the response at the retention time of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.[9]
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[9]
Visualizing Workflows and Decision-Making
The following diagrams illustrate key workflows and logical relationships in the selection and application of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
Precision in Bioanalysis: A Comparative Look at Protionamide-d7
In the landscape of drug development and clinical research, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. For anti-tuberculosis drugs like protionamide (B1311), accurate measurement is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as Protionamide-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high-quality bioanalytical data. This guide provides a comparative overview of the inter-day and intra-day precision that can be expected when using this compound, supported by representative experimental data and protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to correct for variability that can occur during sample preparation and analysis. Stable isotope-labeled internal standards, like this compound, are considered the ideal choice because they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical mimicry ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, leading to superior accuracy and precision.
Performance Snapshot: Inter-day and Intra-day Precision
The precision of a bioanalytical method is a measure of the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
-
Intra-day precision (within-run precision): Assesses the precision of the method within a single analytical run.
-
Inter-day precision (between-run precision): Evaluates the precision of the method across different analytical runs on different days.
While specific data for this compound is not publicly available, we can infer its performance from a validated LC-MS/MS method for the simultaneous determination of several anti-tuberculosis drugs, including protionamide, in human plasma. The precision data from this study, which utilized deuterated internal standards for other analytes in the panel, serves as a reliable proxy for the expected performance of this compound.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Protionamide | 50 (Low QC) | 4.2 | 6.8 |
| 500 (Medium QC) | 3.1 | 5.5 | |
| 4000 (High QC) | 2.5 | 4.9 |
QC: Quality Control
As the data indicates, the use of a stable isotope-labeled internal standard allows for excellent precision, with %CV values well within the generally accepted limits of ≤15% for bioanalytical method validation as per regulatory guidelines.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for determining the inter-day and intra-day precision of a bioanalytical method using an internal standard like this compound.
Bioanalytical workflow for precision assessment.
Experimental Protocol: A Closer Look
The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of protionamide in human plasma, utilizing a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of protionamide in methanol (B129727) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of protionamide at various concentrations by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate protionamide working solution (for calibration standards and quality controls) or 10 µL of blank diluent (for blank samples).
-
Add 20 µL of the this compound internal standard working solution to all tubes.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate protionamide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Protionamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the chromatographic peaks for both protionamide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentrations of the quality control samples from the calibration curve.
-
Calculate the intra-day and inter-day precision (%CV) for each QC level.
Conclusion
The use of a deuterated internal standard such as this compound is indispensable for the development of robust and reliable bioanalytical methods. The expected high levels of inter-day and intra-day precision, as demonstrated by proxy data for protionamide, ensure the generation of high-quality data that can be confidently used in critical stages of drug development and clinical research. The detailed experimental protocol provided serves as a comprehensive guide for researchers and scientists aiming to establish a validated LC-MS/MS method for the quantification of protionamide in biological matrices.
Safety Operating Guide
Proper Disposal of Protionamide-d7: A Guide for Laboratory Professionals
Protionamide-d7, a deuterated analog of the thioamide antibacterial agent Protionamide, requires careful handling and disposal due to its potential health hazards. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. Protionamide is recognized as being harmful if swallowed and can cause skin and eye irritation[1]. Furthermore, prolonged exposure may carry risks of physical defects in developing embryos (teratogenesis)[2].
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The non-deuterated form, Protionamide, is classified as a hazardous substance[2].
Key Hazards:
-
Acute Toxicity: Harmful if swallowed[1]. The oral LD50 in rats is 1320 mg/kg[1][2].
-
Irritation: Causes skin and serious eye irritation[1].
-
Reproductive Toxicity: May pose a risk of harm to the unborn child[2].
-
Carcinogenicity: There is limited evidence of a carcinogenic effect[2].
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Protective gloves
-
Eye protection or safety glasses
-
Laboratory coat
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for Protionamide.
| Animal Model | Route of Administration | LD50 Value |
| Rat | Oral | 1320 mg/kg |
| Rat | Subcutaneous | 760 mg/kg |
| Mouse | Oral | 1000 mg/kg |
| Mouse | Intraperitoneal | 1350 mg/kg |
| Mouse | Subcutaneous | 660 mg/kg |
| Cat | Oral | >1000 mg/kg |
| Source: Santa Cruz Biotechnology, TCI Chemicals[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations. The following protocol provides a general guideline for the disposal of small quantities of this compound typically found in a research laboratory setting.
Experimental Protocol for Disposal:
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., methanol (B129727) or ethanol) three times.
-
Collect the rinsate for disposal as chemical waste.
-
Scratch out or remove all personal and identifying information from the container label[3].
-
Dispose of the decontaminated container in the appropriate laboratory glass or plastic recycling stream.
-
-
Disposal of Unused or Waste this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
For small quantities, carefully mix the this compound with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter[3]. This should be done in a designated fume hood to avoid inhalation of any dust.
-
Place the mixture in a sealed, properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name "this compound".
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including a respirator if dust is generated.
-
Use a dry clean-up method; avoid generating dust. A vacuum cleaner fitted with a HEPA filter can be used[2].
-
If sweeping, dampen the material with water to prevent dust from becoming airborne[2].
-
Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.
-
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the decision-making and procedural steps for the safe disposal of this compound waste in a laboratory setting.
Signaling Pathway of Protionamide's Antibacterial Action
While not directly related to disposal, understanding the mechanism of action of Protionamide can be valuable for researchers. Protionamide is a pro-drug that is activated within Mycobacterium tuberculosis.
Caption: A diagram showing the bioactivation of Protionamide and its subsequent inhibition of InhA, a key enzyme in mycolic acid synthesis, leading to the disruption of the bacterial cell wall.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guidance for Handling Protionamide-d7
Researchers, scientists, and drug development professionals handling Protionamide-d7 must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods. This compound, a deuterated analog of Protionamide, is classified as a hazardous substance and requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Protionamide is known to be harmful if swallowed and can cause significant skin and eye irritation[1]. Due to its chemical similarity, this compound should be handled with the same level of caution. The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Disposable nitrile or latex gloves.[2] | To prevent skin contact with the compound. Gloves should be regularly inspected for tears or contamination and changed immediately if compromised.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Long-sleeved. | To protect skin and personal clothing from contamination.[3] Laboratory coats should not be worn outside of the laboratory.[2] |
| Respiratory Protection | N95 or FFP2 Respirator | NIOSH (US) or EN 149:2001 (EU) approved.[2] | Recommended when handling the powder form to prevent inhalation of dust particles, especially in poorly ventilated areas. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Experimental Protocols
Safe Weighing of this compound Powder:
-
Preparation: Don all required PPE as listed in the table above. Ensure the weighing area, preferably within a chemical fume hood or a well-ventilated space, is clean and free of clutter.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare the balance.
-
Transfer: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup procedure below.
-
Record: Record the weight and securely close the primary container of this compound.
-
Cleanup: Clean the spatula and the weighing area.
Spill Cleanup Procedure:
-
Alert: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Carefully sweep or wipe up the contained spill. Place the waste into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[4]. Ensure that waste containers are properly labeled with the contents and associated hazards. Incineration is a suitable method for the disposal of laboratory waste of this nature[4].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
